Product packaging for Tramadol hydrochloride(Cat. No.:CAS No. 194602-08-9)

Tramadol hydrochloride

Cat. No.: B063145
CAS No.: 194602-08-9
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a synthetic, centrally acting analgesic compound of significant interest in neuropharmacological and pain research. Its primary research value lies in its unique dual mechanism of action: it functions as a weak μ-opioid receptor agonist and simultaneously inhibits the reuptake of serotonin and norepinephrine. This multifaceted pharmacology makes it an invaluable tool for scientists investigating the complex interplay between monoaminergic and opioidergic systems in modulating nociception. Researchers utilize this high-purity reagent to study its binding kinetics, signal transduction pathways, and the molecular basis for its analgesic efficacy in various in vitro and ex vivo experimental models. Furthermore, it serves as a critical reference standard in analytical chemistry, enabling the quantification and identification of the compound in various matrices through techniques such as HPLC, LC-MS, and GC-MS. This product is presented with detailed analytical data, including certificate of analysis, to ensure reproducibility and reliability in your scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26ClNO2 B063145 Tramadol hydrochloride CAS No. 194602-08-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
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Record name Tramadol hydrochloride [USAN:USP:JAN]
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Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Record name TRAMADOL HYDROCHLORIDE
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Mechanisms of Action of Tramadol Hydrochloride

Opioidergic System Interactions

Tramadol's interaction with the opioid system is a key component of its pain-relieving properties. This interaction is primarily mediated through its metabolite, O-desmethyltramadol (M1). nih.govmdpi.com

μ-Opioid Receptor Agonism and Binding Affinities

Tramadol (B15222) itself is a weak agonist at the μ-opioid receptor (MOR). researchgate.netpainphysicianjournal.com Its binding affinity for the MOR is notably lower than that of other opioids like morphine. medsafe.govt.nzresearchgate.net Research indicates that tramadol's affinity for the μ-opioid receptor is approximately 6,000 times less than that of morphine. medsafe.govt.nzdrugbank.com The parent compound's binding affinity (Ki) for the human μ-opioid receptor has been reported to be 2.4 microM. pharmgkb.orgnih.gov Another study reported a Ki value of 12.486 μM. pharmgkb.org Both enantiomers of tramadol, (+)-tramadol and (-)-tramadol (B15223), are agonists of the μ-opioid receptor. wikipedia.org

Contribution of O-desmethyltramadol (M1) Metabolite to Opioid Receptor Activity

The primary active metabolite of tramadol, O-desmethyltramadol (M1), is formed in the liver through the action of the cytochrome P450 enzyme CYP2D6. pharmgkb.orgnih.gov This metabolite plays a crucial role in the opioid-mediated analgesic effects of tramadol. nih.govmdpi.com M1 exhibits a significantly higher affinity for the μ-opioid receptor compared to the parent drug. nih.govucalgary.ca Studies have shown that M1's affinity for the μ-opioid receptor is up to 300 times greater than that of tramadol. painphysicianjournal.comtaylorandfrancis.com In animal models, M1 is up to six times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding. drugbank.comfda.gov

The (+)-M1 metabolite, in particular, demonstrates the highest affinity for the human μ-opioid receptor, with a reported Ki value of 3.4 nM. nih.govnih.gov This high affinity of the M1 metabolite is primarily responsible for the μ-opioid-derived analgesic effect of tramadol. nih.gov The analgesic action of tramadol is only partially inhibited by the opioid antagonist naloxone, which underscores the contribution of non-opioid mechanisms. droracle.aiscirp.org

Binding Affinities (Ki) at the Human μ-Opioid Receptor

Compound Binding Affinity (Ki)
(+/-)-Tramadol 2.4 µM pharmgkb.orgnih.gov
(+)-M1 (O-desmethyltramadol) 3.4 nM nih.gov
(-)-M1 (O-desmethyltramadol) 240 nM nih.gov
(+/-)-M5 100 nM nih.gov

This table presents the binding affinities of tramadol and its metabolites to the human μ-opioid receptor. A lower Ki value indicates a stronger binding affinity.

Monoaminergic System Interactions

In addition to its opioidergic activity, tramadol hydrochloride modulates the monoaminergic system by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), which contributes significantly to its analgesic effect. patsnap.comwikipedia.org This dual mechanism of action is a distinguishing feature of tramadol. medpath.commedsafe.govt.nz

Serotonin Reuptake Inhibition and Serotonin Transporter (SERT) Occupancy

Tramadol inhibits the reuptake of serotonin (5-HT) by blocking the serotonin transporter (SERT). wikipedia.orgnih.gov This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. patsnap.com The (+)-enantiomer of tramadol is primarily responsible for the inhibition of serotonin reuptake. nih.govdroracle.ai

Positron Emission Tomography (PET) studies in humans have quantified the occupancy of SERT by tramadol. A single 50 mg oral dose resulted in a mean SERT occupancy of 34.7% in the thalamus, while a 100 mg dose led to 50.2% occupancy. wikipedia.orgnih.gov The estimated median effective dose (ED50) for SERT occupancy was 98.1 mg. oup.comoup.com It has been estimated that the maximum daily dosage of 400 mg could result in up to 78.7% occupancy of SERT. wikipedia.orgnih.gov This level of SERT inhibition is comparable to that of selective serotonin reuptake inhibitors (SSRIs). nih.govoup.com

Serotonin Transporter (SERT) Occupancy by Tramadol

Dose Mean SERT Occupancy (Thalamus)
50 mg 34.7% wikipedia.orgnih.gov
100 mg 50.2% wikipedia.orgnih.gov

This table shows the mean occupancy of the serotonin transporter in the thalamus following single oral doses of tramadol in human volunteers.

Norepinephrine Reuptake Inhibition

Tramadol also inhibits the reuptake of norepinephrine (noradrenaline). drugbank.comwikipedia.org This action is primarily attributed to the (-)-enantiomer of tramadol. nih.govdroracle.ai By blocking the norepinephrine transporter (NET), tramadol increases the levels of norepinephrine in the synapse, which is believed to contribute to its analgesic effects by modulating descending pain pathways. medpath.comdrugbank.com

Implications of Dual Monoaminergic and Opioidergic Action

Tramadol's analgesic efficacy is attributed to a synergistic interplay between two primary mechanisms: a weak affinity for μ-opioid receptors and the inhibition of the reuptake of norepinephrine and serotonin. ebsco.commedsafe.govt.nzdroracle.ai This dual action provides a broader spectrum of pain relief compared to traditional opioids. ebsco.com

The opioid component of tramadol's action is primarily mediated by its main metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound. medsafe.govt.nzcaldic.com However, this affinity is still considerably weaker than that of morphine. caldic.com The monoaminergic component involves the inhibition of serotonin (5-HT) and norepinephrine (NA) reuptake at nerve endings, which enhances the descending inhibitory pain pathways. drugbank.commedsafe.govt.nz The two stereoisomers of tramadol contribute differently to this effect, with the (+)-enantiomer primarily inhibiting serotonin reuptake and the (-)-enantiomer inhibiting norepinephrine reuptake. wikipedia.org This combined action on both the opioid and monoaminergic systems is thought to contribute to its analgesic effects. ebsco.commedsafe.govt.nz

Other Receptor and Pathway Interactions

Beyond its primary mechanisms, this compound interacts with several other receptor systems, further contributing to its pharmacological profile. These interactions are summarized in the table below.

Receptor/PathwayInteractionPharmacological Significance
5-HT2C Receptor AntagonismMay contribute to effects on depressive and obsessive-compulsive symptoms. wikipedia.orgnih.gov
Muscarinic Acetylcholine (B1216132) Receptors (M1 and M3) AntagonismMay explain some neuronal and anticholinergic effects. caldic.comcaldic.comnih.govnih.gov
α7 Nicotinic Acetylcholine Receptor AntagonismContributes to the inhibition of catecholamine secretion in a naloxone-insensitive manner. nih.govnih.gov
NMDA Receptor Weak AntagonismMay contribute to its analgesic effects, particularly in reducing neuronal hyperexcitability. avma.orgresearchgate.net
TRPA1 InhibitionMay play a role in the analgesic effects by selectively inhibiting this channel. nih.govresearchgate.net

5-HT2C Receptor Antagonism and its Pharmacological Significance

Tramadol and its primary metabolite, M1, have been shown to act as antagonists at the 5-HT2C receptor. wikipedia.orgresearchgate.net This antagonism is achieved through competitive displacement of serotonin from the receptor. nih.gov This action may be partially responsible for tramadol's observed effects in reducing symptoms of depression and obsessive-compulsive disorder in patients experiencing pain. wikipedia.orgnih.gov Research using Xenopus oocytes expressing 5-HT2C receptors demonstrated that tramadol and M1 inhibited 5-HT-induced currents at pharmacologically relevant concentrations. caldic.comnih.gov

Muscarinic Acetylcholine Receptor Antagonism (M1 and M3)

Tramadol exhibits antagonistic effects on both M1 and M3 muscarinic acetylcholine receptors. caldic.comwikipedia.org Studies have shown that tramadol competitively inhibits the function of these receptors. nih.govnih.gov This inhibition of muscarinic receptor function may contribute to some of tramadol's neuronal and anticholinergic effects. caldic.comnih.govnih.gov The main metabolite, M1, however, only shows inhibitory effects on the M1 receptor. caldic.comcaldic.com

α7 Nicotinic Acetylcholine Receptor Antagonism

Tramadol has been found to antagonize the α7 nicotinic acetylcholine receptor. wikipedia.orgnih.govnih.gov This action has been demonstrated to inhibit catecholamine secretion, and this effect is not blocked by the opioid antagonist naloxone, indicating a separate mechanism from its opioid activity. nih.govnih.gov

TRPA1 Inhibition

Research has indicated that tramadol and its M1 metabolite can selectively inhibit the function of the transient receptor potential ankyrin 1 (TRPA1) channel. nih.govresearchgate.net This inhibition was observed to decrease inward currents induced by a TRPA1 agonist. nih.govresearchgate.net This interaction suggests that TRPA1 may be a target contributing to the analgesic properties of tramadol. nih.govresearchgate.net

GABAA Receptor Inhibition

This compound and its primary active metabolite, O-desmethyltramadol (M1), have been shown to interact with gamma-aminobutyric acid type A (GABAA) receptors. This interaction is characterized by inhibition of the receptor's function, particularly at high concentrations. d-nb.inforesearchgate.net The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to significant changes in neuronal excitability.

Research indicates that the inhibition of GABAA receptors by tramadol is a contributing factor to the substance's potential to lower the seizure threshold. d-nb.infowikipedia.org While tramadol exhibits several mechanisms of action, including its well-known effects on opioid receptors and monoamine reuptake, the potent inhibition of GABAA receptors at high doses is thought to be a key reason for this specific neurological effect. d-nb.info In vitro studies on human recombinant neurotransmitter-gated ion channels have demonstrated that both tramadol and its M1 metabolite inhibit GABAA receptor-mediated ion channeling at a concentration of 100 µM. researchgate.net This finding correlates with the onset of convulsions observed in in-vivo models. researchgate.net

The interaction with the GABAergic pathway is considered a significant element in tramadol-induced seizures. bioresscientia.com One study using carbon-11-labeled flumazenil, a tracer for GABAA receptors, found that a high dose of tramadol led to a notable decrease in tracer binding across most brain regions, suggesting a direct molecular interaction between tramadol and brain GABAA receptors that accounts for its seizing activity. researchgate.net

Table 1: Research Findings on this compound and GABAA Receptor Interaction

Finding Compound(s) Concentration Effect Implication Source(s)
Inhibition of GABAA Receptors Tramadol, O-desmethyltramadol (M1) High concentrations Inhibition of receptor function Potential explanation for decreased seizure threshold d-nb.info
Inhibition of Ion Channeling Tramadol, O-desmethyltramadol (M1) 100 µM Inhibition of GABAA receptor-mediated ion channeling Correlation with in-vivo convulsion onset researchgate.net
Receptor Binding Tramadol 75 mg/kg (in vivo) Decreased 11C-flumazenil binding in the brain Suggests direct molecular interaction with GABAA receptors researchgate.net
General Action Tramadol High concentrations Agonist of GABA receptors Involvement in tramadol's overall mechanism of action d-nb.infobioresscientia.com

Influence on Nitric Oxide Pathways

The nitric oxide (NO) pathway plays a role in mediating some of the pharmacological effects of this compound, particularly its anticonvulsant and antinociceptive (pain-relieving) activities. nih.govnih.gov Nitric oxide is a signaling molecule involved in various physiological processes in the nervous system. The interaction between tramadol and the L-arginine/nitric oxide pathway has been investigated in several preclinical studies.

In a study assessing tramadol's effect on pentylenetetrazole (PTZ)-induced seizures in mice, it was found that tramadol increased the seizure threshold. nih.gov This anticonvulsant effect was inhibited by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase (NOS) inhibitor. nih.gov Conversely, co-administration of a subeffective dose of tramadol with L-arginine, a precursor to nitric oxide, potentiated the seizure threshold. nih.gov These results strongly suggest that the anticonvulsant properties of tramadol are mediated, at least in part, by the nitric oxide pathway. nih.gov

Further research in a rat model of neuropathic pain supports the involvement of the L-arginine/nitric oxide pathway in tramadol's antinociceptive effect. nih.govagridergisi.com In this model, intraperitoneal administration of tramadol alone increased the mechanical pain threshold. nih.gov However, when L-NAME was administered either intraperitoneally or intrathecally, it produced a significant reduction in the pain-relieving effect of tramadol. nih.govagridergisi.com The co-administration of L-arginine with L-NAME reversed this reduction, further strengthening the evidence for NO's involvement. nih.govjournalagent.com These findings indicate that both central and peripheral nitric oxide synthase activity is important for the antinociceptive action of tramadol. journalagent.com

Table 2: Research Findings on this compound's Interaction with Nitric Oxide Pathways

Study Focus Compound(s) Used with Tramadol Effect of Compound on Tramadol's Action Conclusion Source(s)
Anticonvulsant Effect (PTZ-induced seizures) N(G)-nitro-L-arginine methyl ester (L-NAME) Inhibited the anticonvulsant effect of tramadol The anticonvulsant effect of tramadol is mediated by the NO pathway. nih.gov
Anticonvulsant Effect (PTZ-induced seizures) L-arginine Potentiated the increase in seizure threshold with a subeffective dose of tramadol The anticonvulsant effect of tramadol is mediated by the NO pathway. nih.gov
Antinociceptive Effect (Neuropathic pain) N(omega)-nitro-L-arginine (L-NA) Reduced the mechanical antinociceptive threshold effect of tramadol The antinociceptive effect of tramadol involves the L-arginine/NO pathway. nih.govagridergisi.comjournalagent.com
Antinociceptive Effect (Neuropathic pain) L-arginine (with L-NA) Reversed the inhibitory effect of L-NA on tramadol's antinociception The antinociceptive effect of tramadol involves the L-arginine/NO pathway. nih.govjournalagent.com

Pharmacokinetics of Tramadol Hydrochloride

Absorption Characteristics

The absorption of tramadol (B15222) hydrochloride from the gastrointestinal tract is a critical determinant of its therapeutic effect. This process is characterized by its rate and extent of entry into the systemic circulation.

Bioavailability and First-Pass Metabolism

Following oral administration, tramadol hydrochloride is well absorbed. fda.govfda.gov The mean absolute bioavailability of a 100 mg oral dose is approximately 75%. fda.govnih.govfda.gov This incomplete bioavailability is attributed to a significant first-pass metabolism in the liver, which is estimated to be between 20% and 30%. drugbank.com Interestingly, the oral bioavailability of tramadol can increase with repeated dosing. fda.gov.ph With multiple oral doses, the bioavailability can rise to approximately 90% to 100%, suggesting that the first-pass metabolic pathway may become saturated. researchgate.net

The rate and extent of absorption of tramadol are not significantly affected by the presence of food, allowing for its administration without regard to meals. fda.govfda.gov After intramuscular injection, tramadol is rapidly and almost completely absorbed. drugbank.com Rectal administration also results in high bioavailability, around 77%, which is slightly higher than oral administration, likely due to a reduction in first-pass metabolism. drugbank.comnih.gov

Time to Peak Plasma Concentration (Tmax) of Tramadol and Metabolites

The time required to reach the maximum concentration (Cmax) in the plasma, known as Tmax, is a key indicator of the rate of drug absorption. For immediate-release oral formulations of this compound, the mean peak plasma concentration of racemic tramadol is achieved in approximately 1.6 to 2 hours. fda.govdrugbank.commedicines.org.uk

Tramadol is metabolized in the liver to several metabolites, with O-desmethyltramadol (M1) being the primary active metabolite. The peak plasma concentration of M1 is reached later than the parent compound, with a Tmax of approximately 3 hours after oral administration. drugbank.comnih.govvinmec.com Steady-state plasma concentrations for both tramadol and its M1 metabolite are typically achieved within two days of consistent dosing. nih.govdrugbank.com

Table 1: Tmax of Tramadol and its M1 Metabolite after Oral Administration

Compound Time to Peak Plasma Concentration (Tmax)
Tramadol 1.6 - 2 hours

Distribution

Once absorbed into the systemic circulation, this compound is distributed throughout the body, a process influenced by its physicochemical properties.

Volume of Distribution

The volume of distribution (Vd) provides an indication of the extent of a drug's distribution in the body's tissues. Tramadol exhibits a large volume of distribution, suggesting extensive tissue uptake. Following a 100 mg intravenous dose, the volume of distribution has been reported to be 2.6 L/kg in males and 2.9 L/kg in females. fda.govfda.govfda.gov The total volume of distribution after oral administration is approximately 306 L. drugbank.comnih.gov

Plasma Protein Binding

This compound shows a relatively low affinity for binding to plasma proteins. Approximately 20% of the drug is bound to human plasma proteins. fda.govfda.govdrugbank.commedsafe.govt.nz This binding is independent of the drug's concentration within the clinically relevant range, up to 10 µg/mL. fda.govfda.govfda.gov Saturation of plasma protein binding only occurs at concentrations that are outside the typical therapeutic window. fda.govfda.govfda.gov

Tissue Affinity and Brain Concentrations

Consistent with its large volume of distribution, tramadol demonstrates a high affinity for various tissues. drugbank.commedicines.org.uknih.gov A crucial aspect of its distribution is its ability to cross the blood-brain barrier, a protective barrier that regulates the passage of substances into the central nervous system. drugbank.commedsafe.govt.nzresearchgate.net Studies using positron emission tomography have indicated that tramadol concentrations in the brain can be at least four times higher than those in the plasma. wikipedia.org Peak brain concentrations of tramadol have been observed to occur rapidly, within 10 minutes following oral administration. drugbank.comnih.gov In contrast, the active metabolite, O-desmethyltramadol (M1), appears to penetrate the blood-brain barrier more slowly. wikipedia.orgsci-hub.se

Table 2: Distribution Characteristics of this compound

Parameter Value
Volume of Distribution (Vd) 2.6 L/kg (males), 2.9 L/kg (females)
Plasma Protein Binding ~20%

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism primarily in the liver following oral administration. fda.gov Approximately 60% of the dose is excreted as metabolites, while about 30% is eliminated as unchanged drug in the urine. fda.gov The biotransformation of tramadol involves a series of complex Phase I and Phase II reactions, leading to the formation of numerous metabolites. researchgate.netdrugbank.com

Major Metabolic Pathways: O- and N-Demethylation, Glucuronidation, and Sulfation

The primary metabolic routes for tramadol are N- and O-demethylation, followed by conjugation reactions. fda.govnih.gov

O-Demethylation: This pathway leads to the formation of O-desmethyltramadol (M1), the principal active metabolite. fda.govnih.gov This process is crucial for the analgesic effect of tramadol.

N-Demethylation: This reaction produces N-desmethyltramadol (M2), which is considered an inactive metabolite. nih.govfrontiersin.org

Further Demethylation: The primary metabolites, M1 and M2, can be further metabolized. For instance, M1 can undergo N-demethylation to form N,O-didesmethyltramadol (M5). frontiersin.orgpharmgkb.org

Conjugation (Phase II Metabolism): Following demethylation, the metabolites, particularly M1, undergo Phase II conjugation reactions. pharmgkb.orgnih.gov These include glucuronidation and sulfation, which facilitate their inactivation and subsequent elimination from the body. fda.govnih.gov UGT2B7 and UGT1A8 are the primary enzymes involved in the glucuronidation of M1. pharmgkb.orgnih.gov

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4, CYP2B6)

The metabolism of tramadol is heavily dependent on the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net Specific isoenzymes are responsible for the different metabolic pathways:

CYP2D6: This enzyme is the primary catalyst for the O-demethylation of tramadol to its active metabolite, M1. nih.govpharmgkb.org The activity of CYP2D6 is a critical determinant of tramadol's efficacy.

CYP3A4 and CYP2B6: These enzymes are primarily responsible for the N-demethylation of tramadol to the inactive metabolite, M2. nih.govfrontiersin.orgpharmgkb.org They are also involved in the further metabolism of M1 to M5. apamt.org

Inhibitors or inducers of these enzymes can significantly alter the metabolic profile of tramadol. For instance, co-administration with CYP2D6 inhibitors like fluoxetine (B1211875) or quinidine (B1679956) can reduce the formation of M1, potentially decreasing the analgesic effect. fda.govnih.gov Conversely, CYP3A4 inhibitors like ketoconazole (B1673606) or erythromycin (B1671065) may increase tramadol concentrations. nih.govmedsafe.govt.nz

Formation and Significance of Active and Inactive Metabolites (M1, M2, M5)

Tramadol's metabolism results in several metabolites, with varying pharmacological activity: pharmgkb.org

O-desmethyltramadol (M1): This is the most significant metabolite in terms of analgesic activity. fda.gov M1 exhibits a much higher affinity for μ-opioid receptors than the parent compound, tramadol, and is estimated to be up to six times more potent in producing analgesia in animal models. fda.govpmda.go.jp The analgesic effect of tramadol is therefore highly dependent on its conversion to M1. fda.gov

N-desmethyltramadol (M2): This metabolite is considered pharmacologically inactive. nih.govnih.gov

N,O-didesmethyltramadol (M5): M5 is a secondary metabolite and is considered to have some pharmacological activity, although to a lesser extent than M1. pharmgkb.orgnih.gov

The plasma concentrations of these metabolites vary. After a single oral dose, the peak plasma concentration of M1 is generally lower than that of the parent drug. sid.ir

Stereoselective Metabolism

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol (B15223), which have different pharmacological profiles. pharmgkb.org The metabolism of tramadol is stereoselective, meaning the metabolic pathways favor one enantiomer over the other. researchgate.net

O-demethylation (CYP2D6): This pathway preferentially metabolizes (+)-tramadol to form (+)-M1. researchgate.net The (+)-M1 enantiomer has a significantly higher affinity for the μ-opioid receptor. brieflands.com

N-demethylation (CYP3A4/CYP2B6): This pathway favors the metabolism of (-)-tramadol. researchgate.net

Renal Elimination: The renal clearance of tramadol and its metabolites is also stereoselective. nih.govnih.gov

This stereoselectivity contributes to the complex pharmacological profile of tramadol, as the different enantiomers of both the parent drug and its metabolites have distinct roles in analgesia and side effects. nih.gov

Impact of Genetic Polymorphisms (CYP2D6) on Metabolism and Clinical Outcomes

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant inter-individual variability in enzyme activity. drugbank.comnih.gov This genetic variation can be categorized into different metabolizer phenotypes:

Poor Metabolizers (PMs): These individuals have little to no CYP2D6 activity. nih.gov Consequently, they produce very low levels of the active metabolite M1, which can lead to reduced analgesic efficacy of tramadol. nih.govmedsafe.govt.nz In PMs, tramadol concentrations are higher, and M1 concentrations are significantly lower compared to extensive metabolizers. nih.govbrieflands.com

Intermediate Metabolizers (IMs): These individuals have decreased CYP2D6 function. nih.gov

Extensive Metabolizers (EMs): This is the "normal" phenotype with fully functional CYP2D6. nih.gov

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to increased enzyme activity. nih.gov This results in rapid conversion of tramadol to M1, which can lead to higher than expected M1 concentrations and an increased risk of adverse effects. nih.govnih.gov

The frequency of these polymorphisms varies among different ethnic populations. drugbank.com For example, the non-functional CYP2D64 allele is more common in Caucasians, while the reduced-function CYP2D610 allele is prevalent in Asian populations. drugbank.comnih.gov These genetic differences can have significant clinical implications, affecting both the efficacy and safety of tramadol therapy. frontiersin.orgnih.gov

Interactive Data Table: Key Metabolites of this compound

MetaboliteFormation PathwayKey Enzyme(s)Pharmacological Activity
O-desmethyltramadol (M1) O-demethylationCYP2D6Active (potent μ-opioid agonist) fda.govpmda.go.jp
N-desmethyltramadol (M2) N-demethylationCYP3A4, CYP2B6Inactive nih.govfrontiersin.org
N,O-didesmethyltramadol (M5) N-demethylation of M1CYP2B6, CYP3A4Weakly active pharmgkb.orgnih.gov

Elimination

Tramadol and its metabolites are primarily eliminated from the body via the kidneys. pharmgkb.org Approximately 90% of an administered dose is excreted in the urine, with the remaining 10% excreted in the feces. drugbank.com Around 30% of the dose is excreted as unchanged tramadol in the urine, while the other 60% is excreted as metabolites. fda.govdrugbank.com

The mean terminal plasma elimination half-life of racemic tramadol is approximately 6.3 hours, while that of the active metabolite M1 is about 7.4 hours. fda.govdrugbank.com These half-lives can be prolonged in individuals with impaired renal or hepatic function, necessitating adjustments in the dosing regimen. fda.govhpra.ie For instance, in patients with advanced cirrhosis of the liver, the elimination half-lives of both tramadol and M1 are significantly increased. fda.gov Similarly, impaired renal function leads to a decreased rate and extent of excretion of tramadol and M1. fda.gov During a 4-hour dialysis period, less than 7% of the administered dose of tramadol and M1 is removed. fda.gov

Excretion Routes (Renal and Fecal)

The primary route of elimination for this compound and its metabolites is through the kidneys. nih.govpharmgkb.org Approximately 90% of an administered dose is excreted renally, with the remaining 10% eliminated via the feces. drugbank.comvinmec.comnih.govsemanticscholar.orgnih.gov

Urinary excretion consists of both the unchanged parent drug and its various metabolites. Research indicates that about 30% of a tramadol dose is excreted in the urine as the unchanged compound. drugbank.comnih.govnih.gov The majority, around 60%, is eliminated as metabolites formed in the liver, such as O-desmethyltramadol (M1), N-desmethyltramadol (M2), and their conjugated forms (glucuronides and sulfates). nih.govdrugbank.comnih.govnih.gov The major metabolic pathways are N- and O-demethylation, followed by glucuronidation or sulfation in the liver. fda.gov

Excretion PathwayPercentage of DoseForm of Excreted Compound
Renal (Urine) ~90% drugbank.comvinmec.comnih.govsemanticscholar.orgUnchanged Tramadol (~30%) drugbank.comnih.govnih.govMetabolites (~60%) drugbank.comnih.govnih.gov
Fecal ~10% drugbank.comvinmec.comnih.govsemanticscholar.orgUnidentified or unextractable metabolites fda.gov

Elimination Half-Life of Tramadol and its Metabolites

The elimination half-life is a measure of the time it takes for the concentration of a drug in the plasma to be reduced by half. For tramadol, the mean terminal plasma elimination half-life is consistently reported to be approximately 6 hours. nih.govfda.gov.ph More specific studies cite a mean half-life of 6.3 ± 1.4 hours for racemic tramadol. drugbank.comnih.gov

The primary active metabolite of tramadol, O-desmethyltramadol (M1), has a slightly longer elimination half-life than the parent compound. The mean terminal plasma half-life for M1 is approximately 7.4 ± 1.4 hours. drugbank.comnih.govfda.gov Some studies have reported the half-life of M1 to be as long as 9 hours. wikipedia.orgpharmgkb.org This longer duration means the active metabolite persists in the body for a greater time than tramadol itself.

It is important to note that these half-life values can be significantly prolonged in individuals with impaired organ function. In patients with hepatic impairment, the mean half-life of tramadol can increase to 13 hours, and that of M1 to 19 hours. medsafe.govt.nz Similarly, in patients with severe renal impairment (creatinine clearance <5 mL/min), the mean half-life has been measured at 11 hours for tramadol and 17 hours for M1. medsafe.govt.nz

CompoundConditionMean Elimination Half-Life (t½)Source(s)
Tramadol Healthy Adults6.3 ± 1.4 hours drugbank.comnih.gov
Healthy Adults~6 hours nih.govwikipedia.org
Hepatic Impairment~13 hours medsafe.govt.nz
Renal Impairment (<5 mL/min)~11 hours medsafe.govt.nz
O-desmethyltramadol (M1) Healthy Adults7.4 ± 1.4 hours drugbank.comnih.govfda.gov
Healthy Adults~9 hours pharmgkb.org
Hepatic Impairment~19 hours medsafe.govt.nz
Renal Impairment (<5 mL/min)~17 hours medsafe.govt.nz

Renal Clearance

Renal clearance is the volume of plasma that is cleared of a substance by the kidneys per unit of time. The total clearance of tramadol after oral administration has been reported to be in the range of 430 to 610 mL/min. medsafe.govt.nz One study investigating a 100 mg oral dose determined the renal clearance of tramadol to be 115 ± 45 mL/min. sid.ir The same study found the renal clearance for the M1 metabolite to be higher, at 193.9 ± 67.6 mL/min. sid.ir

Impaired renal function significantly affects the excretion of tramadol and M1. fda.govdroracle.ai In patients with a creatinine (B1669602) clearance of less than 30 mL/min, a decreased rate and extent of excretion are observed. nih.govfda.gov It is noteworthy that hemodialysis is not an effective method for removing tramadol from the body in cases of overdose, as a 4-hour dialysis period removes less than 7% of the administered dose. fda.govfda.gov.ph

ParameterCompoundValueSource(s)
Total Clearance (Oral) Tramadol430 - 610 mL/min medsafe.govt.nz
Renal Clearance (CLr) Tramadol115 ± 45 mL/min sid.ir
Renal Clearance (CLr) O-desmethyltramadol (M1)193.9 ± 67.6 mL/min sid.ir

Accumulation with Chronic Administration

With repeated or chronic administration, tramadol and its metabolites can accumulate in the body. Steady-state plasma concentrations for both tramadol and its M1 metabolite are typically achieved within two days of consistent dosing. drugbank.com

Studies show that upon multiple dosing, there is an increase in the plasma elimination half-life of tramadol from approximately six to seven hours. drugbank.com This contributes to the accumulation of the drug. One report noted that with chronic administration of 100 mg four times daily, peak plasma levels were about 16% higher and the area-under-the-curve (a measure of total drug exposure) was 36% higher than after a single 100 mg dose. wikipedia.org Another study observed an approximate two-fold accumulation of both tramadol and its M1 metabolite during multiple-dose therapy. pharmgkb.org This accumulation can lead to stronger opioid effects and a higher potential for toxicity as the dosage increases. biomedpharmajournal.org

Pharmacodynamics and Analgesic Efficacy of Tramadol Hydrochloride

Comparative Analgesic Efficacy in Clinical Studies

Comparison with Other Opioid Analgesics (e.g., Morphine, Codeine, Meperidine, Buprenorphine, Tapentadol)

Tramadol's potency is generally considered to be about one-tenth that of morphine. drugbank.com While some studies suggest tramadol (B15222) is demonstrably inferior to morphine in managing severe pain, others indicate that it can provide comparable pain relief in certain postoperative settings. researchgate.netoup.com For instance, one study found that tramadol administered after anesthesia induction resulted in similar postoperative pain relief and morphine consumption via patient-controlled analgesia (PCA) as a standard dose of morphine. oup.com However, it's also noted that in cases of severe pain, morphine may be superior. medsafe.govt.nz

When compared to codeine, tramadol has shown similar or, in some cases, superior analgesic properties. researchgate.netnih.gov A clinical trial involving patients after dental extraction found that 100 mg of tramadol was statistically superior to a placebo in terms of total pain relief and other efficacy measures, whereas 60 mg of codeine was not. nih.gov The 6-hour total pain relief scores for tramadol and a combination of aspirin/codeine were not significantly different. nih.gov However, another study suggests that weak opioids like tramadol and codeine may not offer considerably more effective pain relief than non-opioid options for nociceptive pain. biomedpharmajournal.org

In a comparative study with pethidine (meperidine), the analgesic effect of tramadol was found to be statistically insignificant in its difference. researchgate.net

A narrative review comparing tramadol and tapentadol (B1681240) highlighted that tapentadol is approximately two to three times more potent than tramadol. nih.gov Both share a mixed mechanism of action, but tapentadol's analgesic effect is primarily driven by its mu-opioid receptor agonism and norepinephrine (B1679862) reuptake inhibition, while tramadol's is a combination of weak mu-opioid agonism and inhibition of both serotonin (B10506) and norepinephrine reuptake. nih.govwikipedia.org Clinical trials have shown that tapentadol does not consistently provide a clinically significant analgesic improvement over existing treatments like tramadol. nih.gov One study in patients with chronic low back pain found tapentadol to be superior to tramadol in reducing pain intensity. biomedpharmajournal.org Conversely, a study on postoperative pain after inguinal hernioplasty found both oral tapentadol and tramadol, in combination with paracetamol, to be efficacious and well-tolerated, with neither showing superiority. adagiocreate.com

Interactive Data Table: Comparison of Tramadol with Other Opioids

Comparator Key Findings References
Morphine Tramadol is about 1/10th as potent. In severe pain, morphine may be superior. In some postoperative settings, tramadol can provide comparable analgesia. drugbank.comresearchgate.netoup.commedsafe.govt.nz
Codeine Tramadol has similar or superior analgesic properties. 100 mg tramadol was more effective than 60 mg codeine in a dental pain model. researchgate.netnih.gov
Meperidine (Pethidine) No statistically significant difference in analgesic effect was observed in one study. researchgate.net
Tapentadol Tapentadol is 2-3 times more potent. Clinical superiority over tramadol is not consistently demonstrated across all studies. nih.govwikipedia.orgbiomedpharmajournal.orgadagiocreate.com

Comparison with Non-Opioid Analgesics (e.g., NSAIDs, Acetaminophen)

The comparative efficacy of tramadol against non-steroidal anti-inflammatory drugs (NSAIDs) has yielded mixed results. A systematic review and meta-analysis of single-dose tramadol versus NSAIDs for pain after third molar surgery concluded that tramadol had less analgesic efficacy. nih.gov Another study comparing tramadol with diclofenac (B195802) sodium in postoperative orthopedic patients found that tramadol had a more pronounced analgesic effect. ijbcp.com In patients with knee osteoarthritis, a combination of tramadol and acetaminophen (B1664979) showed better pain reduction compared to NSAIDs in elderly patients. bmj.com However, another study found that celecoxib (B62257) and ibuprofen (B1674241) provided better pain relief than tramadol after third molar surgery. thejcdp.com

When combined with acetaminophen, tramadol's analgesic effects can be enhanced. scielo.br A study on acute periradicular abscess found that a combination of tramadol and acetaminophen was effective in controlling pain, though a combination of codeine and acetaminophen was deemed more effective due to a better safety profile. scielo.br A separate study demonstrated that a combination of tramadol and dexketoprofen (B22426) (an NSAID) had better analgesic efficacy than a tramadol/paracetamol combination in a dental pain model. nih.govspringermedizin.de

Efficacy in Acute Pain Models

Tramadol has demonstrated efficacy in various acute pain models, including postoperative pain and pain following dental extraction. nih.govijbcp.comcaldic.com In a study on postoperative pain after major abdominal surgery, tramadol showed equivalent pain relief to morphine. oup.com For pain after third molar surgery, tramadol has been shown to be superior to placebo. nih.gov However, its efficacy relative to NSAIDs in this model is debated, with some studies suggesting NSAIDs are more effective. nih.govthejcdp.com The combination of tramadol with other analgesics, such as acetaminophen or dexketoprofen, has been shown to be effective in managing moderate to severe acute pain. scielo.brnih.govspringermedizin.de

Efficacy in Chronic Pain Syndromes (e.g., Neuropathic Pain, Osteoarthritis Pain)

Tramadol is utilized in the management of chronic pain conditions, including neuropathic pain and osteoarthritis. drugbank.com For neuropathic pain, tramadol has shown some efficacy; however, the evidence is considered of low to very low quality due to limitations in the available studies. researchgate.netnih.gov A review of studies on tramadol for neuropathic pain found that 53% of patients achieved at least 50% pain relief with tramadol compared to 30% with placebo. researchgate.netnih.gov

In the context of osteoarthritis, tramadol has been shown to provide statistically significant and clinically important improvements in pain, stiffness, and physical function compared to placebo. nih.govdroracle.ai Extended-release formulations of tramadol have demonstrated sustained efficacy over 12 weeks in patients with knee osteoarthritis. nih.gov Studies have also shown that a combination of tramadol and acetaminophen can be effective for osteoarthritis pain. bmj.com However, some guidelines provide only a "weak" or "conditional" recommendation for tramadol in knee osteoarthritis, reflecting concerns about its tolerability and the limited number of high-quality clinical studies. springermedizin.denih.gov

Interactive Data Table: Efficacy of Tramadol in Chronic Pain

Pain Syndrome Key Efficacy Findings References
Neuropathic Pain Modest evidence of efficacy; 53% of patients on tramadol vs. 30% on placebo achieved ≥50% pain relief. Evidence quality is low. researchgate.netnih.gov
Osteoarthritis Pain Statistically significant improvements in pain, stiffness, and function compared to placebo. Extended-release formulations show sustained efficacy. bmj.comnih.govdroracle.aispringermedizin.denih.gov

Factors Influencing Analgesic Response

Impact of Metabolizer Status (e.g., CYP2D6 Ultrarapid, Extensive, Poor Metabolizers)

The analgesic response to tramadol is significantly influenced by an individual's genetic makeup, specifically polymorphisms in the gene for the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgresearchgate.net This enzyme is responsible for the metabolism of tramadol into its primary active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the mu-opioid receptor than the parent compound. patsnap.comnih.govpharmgkb.org

Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 activity:

Ultrarapid Metabolizers (UMs): These individuals have increased CYP2D6 enzyme activity, leading to a more rapid and complete conversion of tramadol to M1. nih.gov This can result in higher-than-expected levels of M1, potentially leading to a greater analgesic effect but also an increased risk of adverse events. nih.gov The use of standard tramadol doses in UMs may lead to toxicity. nih.govnih.gov

Extensive Metabolizers (EMs): Also referred to as normal metabolizers, these individuals have normal CYP2D6 function and are most likely to experience the expected analgesic benefits from standard tramadol therapy. nih.govpharmgkb.org

Intermediate Metabolizers (IMs): With reduced CYP2D6 activity, these individuals may experience a diminished analgesic effect from tramadol due to lower M1 formation. nih.gov

Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity. nih.gov Consequently, they produce very little of the active M1 metabolite, which can lead to a lack of analgesic response to tramadol. researchgate.netnih.gov Studies have shown that the percentage of non-responders to tramadol is significantly higher in the PM group compared to the EM group. researchgate.net For this reason, it is recommended that PMs avoid tramadol and use alternative analgesics. nih.govnih.gov

Interactive Data Table: Impact of CYP2D6 Metabolizer Status on Tramadol Response

Metabolizer Status CYP2D6 Activity Effect on Tramadol Metabolism Clinical Implication for Analgesia References
Ultrarapid (UM) IncreasedRapid conversion to active M1 metabolitePotential for increased analgesia and higher risk of toxicity nih.govnih.gov
Extensive (EM) NormalNormal conversion to active M1 metaboliteExpected analgesic response nih.govpharmgkb.org
Intermediate (IM) DecreasedReduced conversion to active M1 metabolitePotentially reduced analgesic effect nih.gov
Poor (PM) Absent/Very LowMinimal conversion to active M1 metaboliteLack of analgesic effect researchgate.netnih.govnih.gov

Enantiomeric Contributions to Analgesia

Tramadol hydrochloride is a centrally acting analgesic that exists as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol (B15223), which work in concert to produce its analgesic effect through different mechanisms. nih.govpharmgkb.org The (+)-enantiomer and its primary metabolite, (+)-O-desmethyl-tramadol (M1), are agonists of the μ-opioid receptor. nih.gov Specifically, (+)-tramadol is a weak agonist of the μ-opioid receptor and also inhibits the reuptake of serotonin. mdpi.comwa.gov In contrast, the (-)-enantiomer's primary mechanism is the inhibition of norepinephrine reuptake, which enhances the descending inhibitory pathways of pain in the spinal cord. nih.govwa.gov

A study comparing the analgesic efficacy of the enantiomers individually versus the racemate in patients undergoing major gynecological surgery found that (+)-tramadol was a more potent analgesic than (-)-tramadol. nih.govnih.gov However, the incidence of side effects such as nausea and vomiting was also higher with (+)-tramadol. nih.gov The study concluded that the racemic mixture appears to be superior to either enantiomer alone when considering both efficacy and safety. nih.govnih.gov This is supported by the finding that a higher percentage of patients treated with (-)-tramadol terminated the study prematurely due to lack of efficacy. nih.gov

Routes of Administration and Efficacy Variations

The analgesic efficacy of this compound can vary depending on the route of administration. Studies have compared various routes, including oral, intravenous (IV), intramuscular (IM), rectal, and local infiltration. nih.govmedpulse.in Oral tramadol is rapidly and almost completely absorbed, with a bioavailability of 68%. wikipedia.org The onset of pain relief with immediate-release oral formulations typically occurs within one hour. wikipedia.org Sustained-release oral formulations release the active ingredient over 12 hours. nih.gov

A study comparing different administration techniques for postoperative pain after abdominal hysterectomy found that IV administration of tramadol was more effective in the first hour compared to subcutaneous (SC) infiltration or a combination of SC infiltration and IV infusion. istanbulmedicaljournal.org However, IV administration was associated with a higher incidence of hypotension. istanbulmedicaljournal.org

Another study evaluated the analgesic efficacy of tramadol administered systemically (IM) and locally (into the surgical site) for pain after third molar surgery. researchgate.netnih.gov The results showed that both systemic and local administration suppressed pain intensity compared to a control group. researchgate.netnih.gov The combination of both routes provided the most significant pain suppression. researchgate.netnih.gov Furthermore, the duration of the anesthetic effect was significantly longer when tramadol was injected into the surgical site. researchgate.netnih.gov A systematic review and meta-analysis also concluded that submucosal tramadol injection is an effective method for reducing acute postoperative pain after third molar surgery, particularly in the first 6 hours. frontiersin.org

Rectal administration of tramadol has also been shown to be an effective route. A comparative study found that the duration of postoperative analgesia was longer with rectal tramadol compared to IV tramadol for inguinal hernia repair surgery, with fewer side effects like nausea and vomiting. medpulse.in

Non-Analgesic Pharmacological Effects

Potential Antidepressant Effects

This compound exhibits pharmacological properties that suggest potential antidepressant effects. nih.gov Its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, similar to serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressants like venlafaxine (B1195380) and duloxetine (B1670986). drugbank.comwikipedia.org The (+)-enantiomer of tramadol is primarily responsible for inhibiting serotonin reuptake, while the (-)-enantiomer inhibits norepinephrine reuptake. wa.govwikipedia.org This dual monoaminergic action is believed to contribute to its potential antidepressant activity by increasing the levels of these neurotransmitters in the synaptic cleft. hep.com.cn

Some studies suggest that tramadol may be particularly beneficial for patients who suffer from chronic pain with comorbid depression. pharmgkb.orgnih.gov The increase in serotonin and norepinephrine neurotransmission may exert a degree of antidepressant effect alongside its analgesic action. pharmgkb.orgnih.gov Research in animal models has shown that tramadol can enhance the antidepressant effects of ketamine, with an associated increase in the levels of brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (TrkB) in the hippocampus. hep.com.cn This suggests a potential synergistic effect when used with other antidepressants. While tramadol is sometimes prescribed off-label for depression, it is not a first-line treatment for this condition. singlecare.com

Anxiolytic Effects

This compound may also possess anxiolytic, or anxiety-reducing, effects. drugbank.com These effects are thought to be linked to its influence on serotonin and norepinephrine levels in the brain. rehabsuk.com By modulating these neurotransmitter systems, tramadol may help to alleviate anxiety, which is often a comorbidity with pain. drugbank.com

However, the relationship between tramadol and anxiety is complex. While some individuals may experience a reduction in anxiety, others might experience increased anxiety as a side effect. rehabsuk.com The anxiolytic effects of tramadol may not be consistent across all individuals and situations.

A study in rats investigated the anxiolytic effect of combining tramadol with gabapentin (B195806) and pregabalin (B1679071) in a pain-induced anxiety model. njppp.com The results demonstrated that the combination of tramadol with gabapentin showed a significant anxiolytic effect. njppp.com The study concluded that the combination of these drugs could be effective in treating anxiety-related disorders associated with pain. njppp.com While tramadol may offer some relief from anxiety, it is not considered a primary treatment for anxiety disorders. rehabsuk.comeverlastrecovery.com

Impact on Mood and Cognitive Performance

The impact of this compound on mood and cognitive performance can be varied and is influenced by its dual mechanism of action. By increasing the levels of serotonin and norepinephrine, tramadol can influence mood, sometimes leading to an improved mood or a sense of euphoria in some users. rehabsuk.comhanleycenter.org However, it can also cause mood swings, irritability, and in some cases, depression. rehabsuk.combanburylodge.com

Cognitively, tramadol has the potential to impair function. rehabsuk.com As a central nervous system depressant, it can cause sedation, drowsiness, and mental cloudiness, sometimes referred to as 'brain fog'. rehabsuk.comevokecoconutcreek.com This can manifest as confusion, impaired memory, and difficulty concentrating. hanleycenter.org Studies have reported that long-term tramadol use can be associated with cognitive impairment, particularly affecting memory, visuospatial skills, and verbal fluency. researchgate.net Some users may also experience poor motor control and coordination issues. evokecoconutcreek.com Due to these potential effects, it is advised to avoid activities that require full mental alertness while under the influence of tramadol. rehabsuk.com

Neurobiological and Neurotoxicological Aspects of Tramadol Hydrochloride

Neurobiological Mechanisms of Action and Effects on Neurotransmitter Systems

Tramadol (B15222) hydrochloride's primary mechanism of action is twofold, setting it apart from traditional opioid analgesics. drugbank.compatsnap.comdroracle.ai It functions as a centrally acting analgesic through a combination of weak mu-opioid receptor agonism and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. droracle.ainih.gov This dual action modulates pain perception at the level of the central nervous system by engaging both opioid and monoaminergic pathways. drugbank.compatsnap.com

Tramadol's affinity for the mu-opioid receptor is notably weaker than that of morphine, being approximately 6,000 times lower. nih.gov However, its primary metabolite, O-desmethyltramadol (M1), demonstrates a significantly higher affinity for the mu-opioid receptor, up to 200 times that of the parent compound, and is more potent in producing analgesia. drugbank.comnih.gov The conversion of tramadol to its M1 metabolite is facilitated by the polymorphic liver enzyme cytochrome P450 2D6 (CYP2D6). patsnap.comnih.gov

The monoaminergic activity of tramadol, involving the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, contributes significantly to its analgesic effect by blocking nociceptive impulses at the spinal level. nih.govoup.com This mechanism is similar to that of serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressants like duloxetine (B1670986) and venlafaxine (B1195380). drugbank.comdrugbank.com Positron emission tomography (PET) studies in humans have shown that clinical doses of tramadol can lead to substantial occupancy of the serotonin transporter (SERT), further supporting the role of serotonin reuptake inhibition in its mechanism of action. oup.comwikipedia.org

Beyond its primary targets, tramadol has been found to interact with other receptor systems, including weak antagonism of the 5-HT2C receptor, which may contribute to its effects on mood. wikipedia.org It also exhibits very weak antagonistic effects at NMDA receptors and inhibitory actions on the TRPA1 channel. wikipedia.org The inhibition of neurotransmitter release, such as substance P, GABA, dopamine, and acetylcholine (B1216132), is another downstream effect of its opioid receptor agonism. pediatriconcall.com

Table 1: Neurobiological Actions of Tramadol Hydrochloride and its Metabolites

Component Mechanism of Action Primary Neurotransmitter System(s) Affected Receptor(s) Involved
(+)-Tramadol Opioid agonism, Serotonin reuptake inhibition Opioidergic, Serotonergic μ-opioid receptor, Serotonin transporter (SERT)
(-)-Tramadol (B15223) Norepinephrine reuptake inhibition Noradrenergic Norepinephrine transporter (NET)
O-desmethyltramadol (M1) Potent opioid agonism Opioidergic μ-opioid receptor

Neurotoxicological Profile

The neurotoxicological profile of this compound is primarily linked to its effects on monoaminergic systems, particularly at higher doses or in combination with other serotonergic medications.

Tramadol use has been associated with an increased risk of seizures. This is thought to be related to its inhibition of serotonin and norepinephrine reuptake, rather than its opioid effects. nih.gov The accumulation of these neurotransmitters can lower the seizure threshold. While the exact mechanisms are not fully elucidated, it is hypothesized that tramadol's inhibitory effect on GABAergic transmission may also play a role. Inhibition of GABA, the primary inhibitory neurotransmitter in the central nervous system, can lead to neuronal hyperexcitability and seizures. The risk of seizures appears to be higher in individuals with a pre-existing seizure disorder. nih.gov

A significant neurotoxicological concern with this compound is the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central and peripheral nervous systems. nih.gov Tramadol's inhibition of serotonin reuptake increases synaptic serotonin levels. patsnap.com When used concurrently with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or monoamine oxidase inhibitors (MAOIs), the risk of serotonin syndrome is substantially elevated. droracle.aiebmconsult.commigrainebuddy.com The syndrome results from the overstimulation of serotonin receptors, leading to a constellation of symptoms including cognitive, autonomic, and neuromuscular changes. nih.gov

Research suggests that this compound may induce oxidative stress and disrupt the redox balance within the brain. Studies have indicated that tramadol administration can lead to an increase in markers of oxidative damage, such as lipid peroxidation, and a decrease in the activity of antioxidant enzymes. This imbalance between the production of reactive oxygen species and the brain's antioxidant defense mechanisms can contribute to neuronal damage.

The long-term neurotoxicological effects of this compound, particularly concerning the potential for neurodegenerative changes, are an area of ongoing investigation. Some studies have explored a possible link between chronic tramadol use and an increased risk for neurodegenerative diseases like Alzheimer's or Parkinson's disease. The proposed mechanisms often involve the induction of oxidative stress and neuroinflammation, which are known to play a role in the pathophysiology of these disorders. However, the current evidence is not conclusive, and more research is needed to establish a definitive causal relationship.

Animal studies have suggested that high doses or chronic administration of this compound may have a detrimental impact on brain morphology and cellular integrity. Observed changes have included neuronal damage in specific brain regions, such as the hippocampus and cerebral cortex. These morphological alterations are often associated with the previously mentioned mechanisms of oxidative stress and excitotoxicity.

Toxicology and Adverse Event Profiles of Tramadol Hydrochloride

Acute Toxicity Studies and Lethal Doses

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a common measure of acute toxicity. For tramadol (B15222) hydrochloride, LD50 values have been established in various animal models through different routes of administration.

In oral administration studies, the LD50 for tramadol hydrochloride is estimated to be between 300-350 mg/kg of body weight in rats and mice. nih.gov More specific oral LD50 values have been reported as 228 mg/kg in rats, 270 mg/kg in mice, and 850 mg/kg in guinea pigs. amazonaws.com Another safety data sheet reports an oral LD50 in rats of 228 mg/kg. cpachem.com After intravenous administration, the LD50 values are significantly lower, ranging from 50 to 100 mg/kg of body weight. nih.gov

SpeciesRoute of AdministrationLD50 (mg/kg)Source
RatOral~300-350 nih.gov
MouseOral~300-350 nih.gov
RatOral228 amazonaws.comcpachem.com
MouseOral270 amazonaws.com
Guinea PigOral850 amazonaws.com
Rat/MouseIntravenous50-100 nih.gov

Subacute and Chronic Toxicity Studies

Subacute and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. In studies involving tramadol, clinical signs of intoxication, primarily behavioral disorders and convulsions, were observed beginning at dose levels of 25 mg/kg. nih.gov Despite these clinical signs, no corresponding clinical pathological alterations or morphological lesions, particularly neuropathological findings, were detected. nih.gov

A chronic toxicity study in male albino rats administered an oral dose of 60 mg/kg daily for 90 days revealed toxic effects on the liver and kidneys. researchtrends.net This was indicated by biochemical markers and histopathological changes. researchtrends.net Chronic use may lead to the accumulation of toxic metabolites, increasing the risk for pharmacokinetic interactions. researchtrends.net Another study involving a 28-day exposure in female rats found a dose-dependent reduction in the weights of the kidney, liver, lung, heart, and spleen. researchgate.net

Organ-Specific Toxicity

This compound is metabolized by the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.gov While liver damage is not common at standard therapeutic doses, high doses and prolonged use can pose a risk. goodrx.com Overdoses of tramadol can lead to hepatotoxicity, the mechanism of which is thought to be direct hepatocellular injury, potentially resulting from ischemia or mitochondrial toxicity. nih.govresearchgate.net

Studies in Wistar rats have demonstrated that repeated administration of tramadol can cause hepatotoxic effects. droracle.ai One study where rats were given this compound daily for one month at doses of 25, 50, and 100 mg/kg showed a dose-dependent increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are indicators of liver damage. nih.gov This study also noted a significant increase in the expression of hepatic cytochrome P5402E1 (CYP2E1). nih.govresearchgate.net Histopathological examination in chronic toxicity studies revealed changes such as hydropic degeneration and cytolysis in the liver of rats. researchtrends.net In some cases of overdose, acute liver failure has been associated with hyperammonemia, lactic acidosis, and hepatic steatosis, suggesting direct mitochondrial injury. nih.gov

Tramadol and its metabolites are primarily eliminated by the kidneys. mdpi.com Impaired renal function can lead to a decreased rate and extent of excretion of tramadol and its active metabolite, O-desmethyltramadol (M1). droracle.aidroracle.ai Evidence from animal studies indicates that tramadol can induce nephrotoxicity.

In a study where adult male rats were given tramadol HCL for one month, dose-dependent increases in serum urea (B33335) and creatinine (B1669602) were observed, indicating impaired kidney function. nih.gov The study also found a significant increase in the expression of Kidney Injury Molecule-1 (KIM-1) at the molecular level. nih.govresearchgate.net The mechanism of tramadol-induced kidney injury is believed to involve mitochondrial dysfunction and oxidative stress. droracle.ai Histopathological examinations of kidneys from tramadol-treated animals have shown atrophied glomeruli, a large urinary space, degraded tubules, inflammation, necrosis, and tubular degeneration. droracle.aieuropeanreview.org Another study in rats receiving 60 mg/kg of tramadol for 90 days also reported elevated malondialdehyde (MDA), an indicator of oxidative stress, in kidney tissue. researchtrends.net

OrganKey Findings in Animal StudiesPotential MechanismsSource
Liver (Hepatotoxicity)Increased serum ALT and AST; Histopathological changes (hydropic degeneration, cytolysis); Increased expression of CYP2E1.Direct hepatocellular injury; Mitochondrial toxicity; Ischemia. researchtrends.netnih.govnih.gov
Kidney (Nephrotoxicity)Increased serum urea and creatinine; Histopathological changes (atrophied glomeruli, tubular degeneration, necrosis); Increased expression of KIM-1.Oxidative stress; Mitochondrial dysfunction; Accumulation of toxic metabolites. nih.govdroracle.aieuropeanreview.org
Cardiovascular SystemCardiac inflammation and endothelial dysfunction; Increased cardiac enzymes (LDH, Troponin I, CK-MB); Histopathological alteration in heart and aortic tissues.Inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake; Effects on cardiac ion channels; Oxidative stress. mcgill.cadroracle.ainih.gov

Tramadol's dual mechanism of action, which includes the inhibition of norepinephrine and serotonin reuptake, can lead to cardiovascular effects. mcgill.ca Increased levels of these neurotransmitters can stimulate the sympathetic nervous system, potentially causing tachycardia, hypertension, and vasoconstriction. mcgill.ca

Chronic exposure to tramadol has been shown to induce cardiac inflammation and endothelial dysfunction in mice. nih.gov A study where mice received 40 mg/kg of this compound orally for four weeks demonstrated marked histopathological alterations in heart and aortic tissues. nih.gov This exposure led to an upregulation of oxidative stress and inflammatory markers and caused cardiac damage, as shown by increased serum levels of lactate (B86563) dehydrogenase (LDH), Troponin I, and creatine (B1669601) kinase-MB (CK-MB). nih.gov In rare instances, tramadol has been associated with cardiac conduction abnormalities, including QT interval prolongation and heart block, which involves the disruption of normal electrical conduction through the heart via effects on sodium and potassium channels. droracle.aimedicalnewstoday.com

Reproductive and Developmental Toxicity

Studies in laboratory animals have been conducted to assess the impact of this compound on reproduction and fetal development.

Fertility: In studies with male and female rats, no effects on fertility were observed at oral dose levels up to 50 mg/kg. fda.gov

Teratogenicity and Fetotoxicity: Tramadol was not found to be teratogenic (causing malformations) at oral doses up to 50 mg/kg in rats and 100 mg/kg in rabbits during the period of organogenesis. fda.gov However, at maternally toxic doses, evidence of fetotoxicity was observed. fda.govresearchgate.net This included embryo-fetal lethality, reductions in fetal weight, and skeletal ossification issues. fda.gov

Developmental Studies:

In mice, doses of 140 mg/kg resulted in increased supernumerary ribs. fda.gov A separate study in pregnant mice using doses from 1 to 100 mg/kg found that tramadol significantly reduced fetal weight and length and caused skeletal anomalies and pathological disorders in the brain and liver. pjmhsonline.com

In rats, a dose of 80 mg/kg led to fetotoxicity. fda.gov Another study using doses of 125 mg/kg and 200 mg/kg in pregnant rats showed a significant increase in the number of dead and undeveloped fetuses and a decrease in the number of live fetuses. annalsofrscb.ro Histological examination revealed pathological changes in the brain and liver tissues of the fetuses. annalsofrscb.ro

A study on female rats receiving tramadol for 28 days at doses of 25, 50, 75, and 100 mg/kg showed a dose-dependent decrease in conception rates, litter size, and litter weight. researchgate.nettnhjph.com

Toxicity EndpointSpeciesDose and FindingsSource
FertilityRatNo effect up to 50 mg/kg. fda.gov
TeratogenicityRatNo teratogenic effects up to 50 mg/kg. fda.gov
TeratogenicityRabbitNo teratogenic effects up to 100 mg/kg. fda.gov
FetotoxicityMouseReduced fetal weight, skeletal anomalies at doses of 1-100 mg/kg. Increased supernumerary ribs at 140 mg/kg. fda.govpjmhsonline.com
FetotoxicityRatIncreased dead/undeveloped fetuses, reduced live fetuses at 125 and 200 mg/kg. Pathological changes in fetal brain/liver. annalsofrscb.ro
Reproductive PerformanceRat (Female)Dose-dependent decrease in conception rate, litter size, and weight at 25-100 mg/kg. researchgate.nettnhjph.com

Mutagenicity and Carcinogenicity Assessments

A number of mutagenicity tests have been conducted. Tramadol was found to be non-mutagenic in the Ames Salmonella microsomal activation test, a bacterial reverse mutation assay using E. coli, and the bone marrow micronucleus test in mice and Chinese hamsters. fda.govfda.gov Similarly, it did not show mutagenic properties in the CHO/HPRT mammalian cell assay or the dominant lethal mutation test in mice. fda.gov However, some weakly mutagenic results were observed in the mouse lymphoma assay, but only in the presence of metabolic activation. fda.govfda.gov Another study utilizing the comet assay to assess DNA damage in albino mice concluded that tramadol is genotoxic in a dose-dependent manner and that the DNA has a low capacity for repair after exposure. nih.gov

Long-term carcinogenicity studies have also been performed. In a two-year study in rats, no evidence of carcinogenicity was observed at oral doses up to 75 mg/kg/day for males and 100 mg/kg/day for females. fda.govfda.gov A study in p53(+/-)-heterozygous mice, which are genetically predisposed to tumor development, also showed no evidence of a carcinogenic effect after 26 weeks of treatment. fda.gov A slight, but statistically significant, increase in common pulmonary and hepatic tumors was noted in one study in aged mice; however, this finding is not believed to suggest a risk in humans. fda.govfda.gov

Table 1: Summary of Genotoxicity and Carcinogenicity Study Findings for this compound

Assay TypeTest SystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium, E. coliNon-mutagenic fda.govfda.gov
Mouse Lymphoma AssayMammalian cellsNon-mutagenic without metabolic activation; Weakly mutagenic with metabolic activation fda.govfda.gov
Bone Marrow Micronucleus TestMice, Chinese hamstersNon-mutagenic fda.govfda.gov
Comet AssayAlbino miceGenotoxic (dose-dependent) nih.gov
Carcinogenicity StudyRats (2-year)No evidence of carcinogenicity fda.govfda.gov
Carcinogenicity Studyp53(+/-)-heterozygous mice (26-week)No evidence of carcinogenicity fda.gov

General Adverse Event Spectrum

This compound is associated with a range of adverse events, primarily affecting the gastrointestinal and nervous systems. drugbank.commedsafe.govt.nz

The most frequently reported adverse effects of tramadol involve the gastrointestinal system. Nausea is a very common side effect, occurring frequently during the initial phases of treatment. nih.govhealthline.com Vomiting and constipation are also commonly reported. medsafe.govt.nzhealthdirect.gov.auclevelandclinic.org Constipation can occur due to reduced gut motility, an effect less pronounced than with traditional opiates but still significant. medsafe.govt.nz

Effects on the central nervous system (CNS) are prevalent among patients taking tramadol. Dizziness, somnolence (drowsiness or sedation), and headache are among the most common CNS-related adverse events. drugbank.comnih.govhealthline.comclevelandclinic.org These effects can impair mental and physical abilities.

Tramadol can also induce effects related to the autonomic nervous system. Dry mouth and increased sweating (perspiration) are commonly reported side effects. medsafe.govt.nzhealthline.comclevelandclinic.org

Like other opioids, tramadol can cause respiratory depression by acting directly on brain stem respiratory centers. drugbank.com However, at therapeutic doses, this effect is generally considered minimal. drugbank.comresearchgate.net The risk of life-threatening respiratory depression increases significantly with overdoses, or when tramadol is used concomitantly with other CNS depressants like alcohol, benzodiazepines, or other opioids. drugs.commedex.com.bd

Tramadol may increase the risk of elevated intracranial pressure. medsafe.govt.nzdroracle.ai This is particularly concerning for patients with pre-existing conditions such as a head injury or brain tumors. clevelandclinic.orgdrugs.com The mechanism involves a potential reduction in respiratory drive, leading to carbon dioxide retention, which can subsequently raise intracranial pressure. drugs.com Therefore, it should be avoided in patients with impaired consciousness or coma. drugs.com Conversely, some research in post-craniotomy patients suggests that tramadol does not significantly affect intracranial pressure or cerebral perfusion pressure at certain doses. researchgate.net

Anaphylactoid Reactions

Anaphylactoid reactions to this compound, although infrequent, are a recognized and potentially life-threatening adverse event. fda.govdrugs.com These reactions can manifest even after the initial dose and are characterized by a constellation of symptoms that can rapidly progress. fda.govdrugs.com

Serious and rarely fatal anaphylactoid reactions have been reported with tramadol use. fda.gov Patients with a history of anaphylactoid reactions to other opioids, such as codeine, may be at an elevated risk and are generally advised against treatment with this compound. fda.govjournalcra.com

One study involving the intravenous administration of 100 mg of tramadol in 13 healthy volunteers did not detect any change in plasma histamine (B1213489) concentration, and no systemic anaphylactoid reactions were observed. nih.gov Cutaneous reactions were minimal and not classified as anaphylactoid. nih.gov However, case reports and other clinical data confirm the occurrence of tramadol-induced anaphylaxis. nih.govturkiyeklinikleri.com

A case report detailed a 75-year-old patient who experienced itching, redness, dyspnea, respiratory arrest, and cardiovascular collapse within minutes of receiving 100 mg of intravenous tramadol for postoperative pain. turkiyeklinikleri.com Another report describes a child who experienced anaphylaxis after receiving intravenous tramadol, highlighting that these severe reactions can occur in pediatric populations as well. nih.gov A case of intrapartum maternal anaphylaxis to tramadol has also been documented. researchgate.net

The clinical presentation of an anaphylactoid reaction to tramadol can include a range of allergic symptoms such as pruritus (itching), hives, bronchospasm, and angioedema. fda.gov More severe and potentially fatal reactions like toxic epidermal necrolysis and Stevens-Johnson syndrome have also been reported. fda.govmayoclinic.org

The mechanism underlying these reactions is not fully elucidated but may involve IgE-mediated hypersensitivity. researchgate.netresearchgate.net However, it is important to note that opioids can cause non-allergic histamine release, which can sometimes mimic the symptoms of a true allergic reaction, making diagnosis challenging. nih.govresearchgate.net

Table 1: Reported Anaphylactoid Reactions to this compound

Reaction Type Reported Symptoms and Signs Key Findings and At-Risk Populations
Systemic Anaphylactoid Reactions Itching, hives, bronchospasm, angioedema, dyspnea, respiratory arrest, cardiovascular collapse. fda.govturkiyeklinikleri.com Can occur after the first dose. fda.govdrugs.com Patients with a history of anaphylactoid reactions to other opioids may be at increased risk. fda.gov
Severe Cutaneous Reactions Toxic epidermal necrolysis, Stevens-Johnson syndrome. fda.govmayoclinic.org Life-threatening conditions requiring immediate medical attention. mayoclinic.org
Case Reports Anaphylaxis in a child after intravenous administration. nih.gov Anaphylaxis in a 75-year-old patient post-operatively. turkiyeklinikleri.com Intrapartum maternal anaphylaxis. researchgate.net Highlights the potential for severe reactions across different patient populations. nih.govturkiyeklinikleri.comresearchgate.net

| Histamine Release | One study found no change in plasma histamine after intravenous tramadol in healthy volunteers. nih.gov | Opioids can cause non-allergic histamine release, complicating the diagnosis of true anaphylaxis. nih.govresearchgate.net |

Drug Interactions of Tramadol Hydrochloride

Pharmacokinetic Interactions

The metabolism of tramadol (B15222) is complex, primarily involving the cytochrome P450 (CYP) enzyme system in the liver. Interactions with drugs that inhibit or induce these enzymes can lead to clinically significant changes in tramadol and its active metabolite concentrations.

Interactions with Cytochrome P450 (CYP) Enzyme Inhibitors and Inducers (e.g., CYP2D6, CYP3A4)

Tramadol is extensively metabolized by two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4. nih.gov CYP2D6 is responsible for the conversion of tramadol to its primary active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor and is a more potent analgesic than the parent drug. nih.govdrugbank.com CYP3A4 is involved in the N-demethylation of tramadol to an inactive metabolite.

CYP2D6 Inhibitors: Co-administration of tramadol with strong inhibitors of CYP2D6 can significantly reduce the formation of the active M1 metabolite. nih.govnih.govmeded101.com This leads to higher concentrations of the parent tramadol compound and lower concentrations of the more potent M1 metabolite. drugbank.comnih.gov Examples of potent CYP2D6 inhibitors include certain antidepressants like fluoxetine (B1211875) and paroxetine. drugbank.comfda.gov

CYP3A4 Inhibitors: Concurrent use of tramadol with inhibitors of CYP3A4 can decrease the metabolism of tramadol itself, leading to elevated plasma concentrations of the parent drug. nih.govnih.gov This increased exposure to tramadol can heighten the risk of adverse effects. nih.gov Potent CYP3A4 inhibitors include macrolide antibiotics (e.g., erythromycin), azole antifungal agents (e.g., ketoconazole), and protease inhibitors (e.g., ritonavir). nih.govnih.gov

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity can increase the metabolism of tramadol, leading to lower plasma concentrations of the parent drug. nih.govnih.gov This may result in reduced analgesic efficacy. nih.gov A notable example of a CYP3A4 inducer is the anticonvulsant carbamazepine (B1668303). nih.govnih.gov

The following table summarizes the effects of CYP enzyme modulators on tramadol pharmacokinetics:

Table 1: Effects of CYP Enzyme Inhibitors and Inducers on Tramadol Hydrochloride
Interacting Drug Class Specific Examples Cytochrome P450 Enzyme Affected Effect on Tramadol/Metabolite Levels Clinical Implication
CYP2D6 Inhibitors Fluoxetine, Paroxetine, Bupropion CYP2D6 Increased tramadol, Decreased M1 metabolite Potential for reduced analgesic effect and increased risk of serotonin (B10506) syndrome. nih.govebmconsult.com
CYP3A4 Inhibitors Ketoconazole (B1673606), Erythromycin (B1671065), Ritonavir CYP3A4 Increased tramadol Increased risk of adverse effects, including seizures and serotonin syndrome. nih.govnih.gov
CYP3A4 Inducers Carbamazepine, Rifampin, St. John's Wort CYP3A4 Decreased tramadol Reduced analgesic efficacy. nih.govnih.gov

Impact on Metabolite Exposure

The modulation of CYP2D6 and CYP3A4 activity directly impacts the exposure to tramadol's primary active metabolite, M1.

Inhibition of CYP2D6 significantly curtails the formation of M1, leading to lower plasma concentrations of this potent analgesic metabolite. nih.govmeded101.com This can result in a diminished therapeutic effect, as the analgesic properties of tramadol are heavily reliant on the M1 metabolite. meded101.com

Pharmacodynamic Interactions

Serotonergic Drugs (e.g., SSRIs, SNRIs, TCAs, MAOIs, Triptans) and Serotonin Syndrome Risk

Tramadol possesses weak serotonin and norepinephrine (B1679862) reuptake inhibitory properties. meded101.comdrugbank.com When co-administered with other serotonergic drugs, there is an increased risk of developing serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. ebmconsult.comnih.govpeoplespharmacy.com

Symptoms of serotonin syndrome can range from mild to severe and include agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, muscle rigidity, and seizures. alcohol.orgmayoclinic.org

The risk of serotonin syndrome is particularly pronounced with the following classes of drugs:

Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine, sertraline, and escitalopram. nih.govsinglecare.comgoodrx.com

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Such as venlafaxine (B1195380) and duloxetine (B1670986). nih.gov

Tricyclic Antidepressants (TCAs): Such as amitriptyline (B1667244) and imipramine. nih.govmedsafe.govt.nz

Monoamine Oxidase Inhibitors (MAOIs): This combination is generally contraindicated due to the high risk of severe reactions. mayoclinic.orggoodrx.comdrugs.com A washout period of at least 14 days between discontinuing an MAOI and starting tramadol is recommended. medsafe.govt.nzdrugs.com

Triptans: Used for migraine treatment. drugbank.com

The following table outlines the interaction between tramadol and various serotonergic agents:

Table 2: this compound Interactions with Serotonergic Drugs
Interacting Drug Class Specific Examples Potential Adverse Effect
Selective Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine, Sertraline, Citalopram Serotonin Syndrome. ebmconsult.comnih.gov
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Venlafaxine, Duloxetine Serotonin Syndrome. nih.gov
Tricyclic Antidepressants (TCAs) Amitriptyline, Imipramine Serotonin Syndrome, Increased Seizure Risk. nih.govmedsafe.govt.nz
Monoamine Oxidase Inhibitors (MAOIs) Phenelzine, Tranylcypromine Serotonin Syndrome (Contraindicated). goodrx.comdrugs.com
Triptans Sumatriptan, Rizatriptan Serotonin Syndrome. drugbank.com

CNS Depressants (e.g., Other Opioids, Anesthetic Agents, Sedative Hypnotics, Alcohol)

This compound is a central nervous system (CNS) depressant. alinalodge.org When combined with other CNS depressants, there is an additive effect that can lead to profound sedation, respiratory depression, coma, and even death. nih.govdrugs.com

Examples of CNS depressants that interact with tramadol include:

Other Opioids: Such as morphine, oxycodone, and hydrocodone. renaissancerecovery.com

Anesthetic Agents: Including general anesthetics used during surgery. nih.govmayoclinic.org

Sedative Hypnotics: Such as benzodiazepines (e.g., alprazolam, diazepam) and non-benzodiazepine sleep aids (e.g., zolpidem). goodrx.comrenaissancerecovery.combanyantreatmentcenter.com The combination of tramadol and benzodiazepines is particularly hazardous. renaissancerecovery.combanyantreatmentcenter.comnih.govtrueselfrecovery.com

Alcohol: Concomitant use of alcohol with tramadol significantly increases the risk of severe CNS depression and should be avoided. alinalodge.orgrenaissancerecovery.comukat.co.uksimcoerehab.ca

Drugs Affecting Seizure Threshold (e.g., Tricyclics, SSRIs, Neuroleptics)

Tramadol itself can lower the seizure threshold, and this effect can be potentiated when co-administered with other drugs that also have this property. nih.govmedsafe.govt.nzdroracle.aidrugs.com This increases the risk of seizures, even at recommended doses of tramadol. medsafe.govt.nzsvelic.se

Drugs that can lower the seizure threshold and interact with tramadol include:

Tricyclic Antidepressants (TCAs): nih.govmedsafe.govt.nzsvelic.se

Selective Serotonin Reuptake Inhibitors (SSRIs): nih.govdroracle.ai

Neuroleptics (Antipsychotics): droracle.ai

Other Opioids: droracle.ai

The risk of seizures may also be elevated in individuals with a history of epilepsy or other conditions that predispose them to seizures. droracle.aidrugs.comdroracle.ai

Other Significant Drug-Drug Interactions

This compound's therapeutic action and safety profile can be significantly altered by a range of other medications through various mechanisms. These interactions can lead to either a decrease in analgesic efficacy or an increase in the risk of adverse effects, including serotonin syndrome and seizures.

Monoamine Oxidase Inhibitors (MAOIs): The concurrent use of this compound with MAOIs, or within 14 days of discontinuing MAOI treatment, is contraindicated. medsafe.govt.nzdrugs.com MAOIs increase the synaptic concentration of serotonin, and their combination with tramadol, which also inhibits serotonin reuptake, can lead to a dangerous accumulation of this neurotransmitter. goodrx.comdrugs.com This interaction significantly elevates the risk of serotonin syndrome, a potentially life-threatening condition. medsafe.govt.nzrenaissancerecovery.comnih.gov Symptoms of serotonin syndrome can include changes in mental state, autonomic hyperactivity, and neuromuscular abnormalities. medsafe.govt.nz

Serotonergic Drugs: Caution is advised when this compound is co-administered with other drugs that enhance serotonergic activity. This class of drugs includes, but is not limited to, selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), triptans, and certain other medications. nih.govdrugbank.com The combined use of these agents with tramadol increases the risk of developing serotonin syndrome. medsafe.govt.nznih.gov While the incidence may be low, the potential severity of the syndrome warrants careful consideration and patient monitoring. nih.gov

CYP2D6 Inhibitors: The metabolism of tramadol to its active metabolite, O-desmethyltramadol (M1), is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govdrugbank.com Concomitant use of drugs that inhibit CYP2D6 can lead to increased plasma concentrations of tramadol and decreased concentrations of the more potent M1 metabolite. nih.govnih.gov This can result in reduced analgesic efficacy and potentially an increased risk of adverse effects associated with higher tramadol levels, such as seizures and serotonin syndrome. nih.govfda.gov Examples of strong CYP2D6 inhibitors include certain antidepressants like fluoxetine and paroxetine, as well as the antiarrhythmic drug quinidine (B1679956). goodrx.comfda.gov

CYP3A4 Inducers and Inhibitors: Tramadol is also metabolized by the CYP3A4 enzyme. nih.govnih.gov

CYP3A4 Inducers: Drugs that induce CYP3A4 activity, such as carbamazepine, phenytoin, and rifampin, can increase the metabolism of tramadol, leading to lower plasma concentrations and potentially reduced analgesic effect. goodrx.comnih.govsinglecare.com The concomitant use of tramadol with carbamazepine is generally not recommended due to a significant reduction in tramadol's effectiveness and an increased risk of seizures. nih.govnih.govdrugs.com

CYP3A4 Inhibitors: Conversely, CYP3A4 inhibitors like ketoconazole and erythromycin can decrease the metabolism of tramadol, leading to elevated plasma concentrations. nih.govfda.govsinglecare.com This can increase the risk of adverse effects, including respiratory depression and seizures. nih.gov

Drugs that Lower the Seizure Threshold: Tramadol itself can lower the seizure threshold. medsafe.govt.nzrenaissancerecovery.com Therefore, co-administration with other medications that also carry this risk can have an additive effect, further increasing the likelihood of seizures. goodrx.com Such medications include certain antidepressants (e.g., bupropion, tricyclics), antipsychotics, and other opioids. medsafe.govt.nzgoodrx.comfda.gov

Warfarin: There is evidence of a drug interaction between tramadol and warfarin, a coumarin (B35378) anticoagulant. medsafe.govt.nzdrugs.comwww.gov.uk Reports indicate that concomitant use can lead to an elevated International Normalised Ratio (INR) and, in some cases, bleeding complications. medsafe.govt.nzdrugs.comwww.gov.ukdrugs.com The exact mechanism of this interaction is not fully understood, but it may involve competition for metabolic pathways. drugs.com Close monitoring of the INR is recommended when tramadol is initiated or discontinued (B1498344) in patients receiving warfarin. medsafe.govt.nzdrugs.com

Digoxin (B3395198): Rare cases of digoxin toxicity have been reported with the concurrent use of tramadol. renaissancerecovery.comsinglecare.comdrugs.comdrugs.com While the mechanism is not well-defined, it is advisable to monitor patients for signs of digoxin toxicity if these two drugs are administered together. renaissancerecovery.comdrugs.comdrugs.com

Below is a summary of significant drug-drug interactions with this compound:

Interacting Drug/ClassMechanism of InteractionPotential Clinical Effect
Monoamine Oxidase Inhibitors (MAOIs) Additive serotonergic effects. goodrx.comdrugs.comIncreased risk of serotonin syndrome. medsafe.govt.nzrenaissancerecovery.com
Serotonergic Drugs (SSRIs, SNRIs, TCAs, Triptans) Additive serotonergic effects. nih.govdrugbank.comIncreased risk of serotonin syndrome. medsafe.govt.nznih.gov
CYP2D6 Inhibitors (e.g., fluoxetine, paroxetine, quinidine) Inhibition of tramadol metabolism to its active metabolite (M1). nih.govnih.govDecreased analgesic efficacy and increased risk of tramadol-related adverse effects. nih.govfda.gov
CYP3A4 Inducers (e.g., carbamazepine, phenytoin, rifampin) Increased metabolism of tramadol. goodrx.comnih.govsinglecare.comReduced analgesic effect and potential for withdrawal symptoms. drugs.comdrugs.com
CYP3A4 Inhibitors (e.g., ketoconazole, erythromycin) Decreased metabolism of tramadol. nih.govsinglecare.comIncreased risk of adverse effects, including respiratory depression and seizures. nih.gov
Drugs that Lower the Seizure Threshold Additive effect on lowering the seizure threshold. goodrx.comIncreased risk of seizures. medsafe.govt.nzgoodrx.com
Warfarin Potential competition for metabolic pathways. drugs.comIncreased INR and risk of bleeding. medsafe.govt.nzdrugs.comwww.gov.ukdrugs.com
Digoxin Mechanism not well-defined. drugs.comRare cases of digoxin toxicity. renaissancerecovery.comsinglecare.comdrugs.com

Abuse Potential, Dependence, and Withdrawal of Tramadol Hydrochloride

Assessment of Abuse Potential

The abuse potential of tramadol (B15222) hydrochloride is a complex issue influenced by its unique pharmacological profile, which involves both mu-opioid receptor agonism and the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. frontiersin.orgresearchgate.net While initially considered to have a low potential for abuse, extensive research and surveillance have provided a more nuanced understanding of its risks. core.ac.ukpsychiatryonline.org

Human Laboratory Studies and Self-Report Ratings

Human laboratory studies, which provide direct evidence of abuse potential, have been conducted to evaluate tramadol hydrochloride's effects in controlled settings. nih.gov These studies typically involve participants with a history of recreational drug use and compare tramadol to a placebo and other opioids on various subjective measures. nih.gov

In non-dependent opioid users, oral tramadol has been shown to produce positive subjective effects, such as "drug liking" and "feeling the drug's effects." nih.govgazimedj.com For instance, one study comparing oral tramadol (175, 350, 700 mg) with oxycodone (20, 40 mg) found that both drugs increased self-reported ratings of "Feel Drug" and "Liking" to a similar degree. nih.gov However, other studies have reported lower ratings on "Drug Effects" and "Drug Liking" scales for tramadol compared to oxycodone and codeine. nih.gov

Conversely, in individuals with current opioid physical dependence, tramadol tends to produce significantly fewer positive effects. frontiersin.org Studies have shown that oral tramadol did not significantly increase ratings of "High," "Good Effects," or "Like the Drug" compared to placebo in this population. frontiersin.orgnih.gov Furthermore, tramadol can produce substantial negative and aversive effects, particularly at higher doses and in opioid-dependent individuals. nih.gov Ratings on "Bad Effects" and "Sick" scales were found to be significantly higher with tramadol (200, 400 mg) than with placebo, sometimes approximating the negative effects of the opioid antagonist naloxone. frontiersin.orgnih.gov

Study PopulationDrug/DoseKey Subjective Effect FindingsCitation
Non-Opioid-DependentTramadol (175, 350, 700 mg) vs. Oxycodone (20, 40 mg)Both drugs increased "Feel Drug" and "Liking" ratings to a similar degree. nih.gov
Non-Opioid-DependentTramadol (200, 400 mg) vs. Oxycodone (20, 40 mg) & Codeine (100, 200 mg)Lower ratings on "Drug Effects" and "Drug Liking" for tramadol compared to oxycodone and codeine. A high dose of tramadol (400 mg) increased "Bad Effect" ratings. nih.gov
Opioid-DependentTramadol (200, 400 mg)Did not increase ratings of "High," "Good Effects," or "Like the Drug" versus placebo. frontiersin.orgnih.gov
Opioid-DependentTramadol (200, 400 mg)Increased ratings on "Bad Effects" and "Sick" scales, similar to the antagonist naloxone. frontiersin.orgnih.gov
Non-Dependent Opiate AbusersTramadol (75, 150, 300 mg, IM) vs. Morphine (15, 30 mg, IM)Tramadol 300 mg was identified as an opiate but produced no other morphine-like subjective effects. Lower doses were not different from placebo. nih.gov

Animal Behavioral Models (e.g., Conditioned Place Preference, Self-Administration)

Animal behavioral models are crucial for assessing the reinforcing and rewarding properties of a substance, which are indicators of its abuse potential. nih.gov The two most common models used are conditioned place preference (CPP) and intravenous self-administration.

Studies using the CPP paradigm have shown that tramadol can induce a conditioned place preference in rodents, suggesting it has rewarding effects. nih.govmdpi.comfrontiersin.org This indicates that animals associate a specific environment with the drug's effects and will spend more time in that environment. frontiersin.org One study found that both tramadol and tapentadol (B1681240) induced a significant change in place preference one day after conditioning; however, only tramadol was associated with the retention of this preference at 7 and 14 days, suggesting it causes a more lasting rewarding memory. mdpi.comresearchgate.net

In contrast, self-administration studies, which measure a drug's reinforcing efficacy, have generally found tramadol to be a weak reinforcer compared to classic opioids. mypcnow.orgresearchgate.net In studies with rhesus monkeys, tramadol produced only modest rates of intravenous self-administration relative to prototypic opioids like morphine. researchgate.netnih.gov Similarly, in rat self-administration models, tramadol was found to act as a weak reinforcer, which is consistent with its lower abuse liability in humans. mypcnow.orgresearchgate.net

Model TypeSpeciesKey FindingCitation
Conditioned Place Preference (CPP)RatsTramadol induced significant and dose-dependent place preference, indicating rewarding effects. nih.govmdpi.com
Conditioned Place Preference (CPP)RatsTramadol (40 mg/kg) produced a lasting place preference (up to 14 days), suggesting it causes rewarding memory. mdpi.comresearchgate.net
Self-AdministrationRhesus MonkeysTramadol was self-administered at rates above saline but significantly lower than other opioids like lefetamine, suggesting less abuse potential than prototypic opioids. nih.gov
Self-AdministrationRatsTramadol acts as a weak reinforcer compared to morphine, consistent with a lower abuse liability. mypcnow.orgresearchgate.net
Drug DiscriminationRatsTramadol fully substituted for morphine, an effect blocked by naltrexone, but did not substitute for methamphetamine. nih.gov

Epidemiological Data and Post-Marketing Surveillance

Following its introduction in the United States as a non-scheduled drug, this compound was subject to a proactive post-marketing surveillance program to monitor for abuse. researchgate.netnih.gov Initial data from this program and other epidemiological studies indicated a low rate of abuse. psychiatryonline.orgcancernetwork.com For the two-year period prior to June 1998, the reported rate of abuse had declined to less than one case per 100,000 patients. psychiatryonline.orgnih.gov The majority of abuse cases (97%) were identified among individuals with a known history of substance abuse. gazimedj.comnih.gov

However, global epidemiological trends vary. nih.gov While countries with a wide availability of various opioids generally report low rates of tramadol abuse, it has become a significant concern in other regions, such as parts of Africa and the Middle East. nih.govnih.gov In Egypt, for example, one study at an addiction clinic found the prevalence of tramadol dependency among all substance abusers to be 49%. menoufia-med-j.commenoufia-med-j.com A study among commercial drivers in Ghana found a tramadol abuse prevalence of 24.9%. nih.gov This highlights that the abuse landscape is heavily influenced by regional drug availability and regulatory status. nih.gov Data from the 2022 National Survey on Drug Use and Health in the U.S. showed that of the 14.6 million people who had used tramadol products in the past year, 9.4% had misused the drug. americanaddictioncenters.org

Surveillance/Study FocusRegion/PopulationKey Epidemiological FindingCitation
Post-Marketing SurveillanceUnited States (1995-1998)Abuse rate declined to less than 1 case per 100,000 patients; 97% of cases had a history of substance abuse. psychiatryonline.orgnih.gov
Post-Marketing SurveillanceUnited States (Impaired Health Professionals, 1995-1998)The incidence rate for tramadol abuse or dependence was low at 6.9 per thousand persons per year in this high-risk population. nih.govresearchgate.net
Addiction Clinic StudyEgyptThe prevalence of tramadol dependency among substance abusers attending the clinic was 49%. menoufia-med-j.commenoufia-med-j.com
Cross-Sectional SurveyGhana (Commercial Drivers)The prevalence of tramadol abuse was found to be 24.9% among this group. nih.gov
National Survey on Drug Use and Health (2022)United StatesOf 14.6 million past-year tramadol users, 9.4% reported misuse. americanaddictioncenters.org

Factors Influencing Abuse Potential (e.g., Route of Administration, Dose, Opioid Physical Dependence)

Several factors have been identified that modify the abuse potential of this compound.

Route of Administration: Human laboratory studies consistently indicate that the abuse potential of tramadol is highest when administered orally. nih.govnih.govjohnshopkins.edu This is likely because oral administration maximizes the metabolic conversion of tramadol to its more potent mu-opioid agonist metabolite, O-desmethyltramadol. gazimedj.com Parenteral (e.g., intramuscular or intravenous) administration is associated with lower ratings of positive effects and a lower abuse potential. nih.govgazimedj.comnih.gov

Dose: The effects of tramadol are dose-dependent. While therapeutic doses can have a low abuse liability, higher doses are associated with increased risk. core.ac.ukdiamondrehabthailand.com Studies involving individuals who became dependent without a prior history of substance abuse often involved the use of very high doses, which likely increased the addictive potential. core.ac.ukgazimedj.com

Opioid Physical Dependence: The presence or absence of physical dependence on other opioids is a critical factor. nih.govnih.gov The positive, euphoric effects of tramadol are most prominent in individuals who are not physically dependent on opioids. frontiersin.orgnih.gov In contrast, for individuals who are opioid-dependent, tramadol is more likely to produce negative or aversive effects and is less "liked." frontiersin.orgnih.gov

Other Factors: A history of substance abuse is a primary risk factor, with the vast majority of abuse cases occurring in this population. psychiatryonline.orgnih.govdiamondrehabthailand.com Socio-environmental factors, such as peer influence and having a family member who abuses drugs, also significantly increase the risk. nih.govrehabsuk.com Co-occurring mental health conditions like anxiety or depression can contribute to misuse as a form of self-medication. diamondrehabthailand.com

Comparison of Abuse Potential with Other Opioids

Across various types of studies, the abuse potential of this compound is generally considered to be lower than that of prototypic mu-opioid agonists like morphine, oxycodone, and hydromorphone. researchgate.netnih.govmypcnow.org

Human Laboratory Studies: A systematic review of 13 human laboratory studies concluded that the relative abuse potential of tramadol was lower than the opioids to which it was compared. nih.govjohnshopkins.edu Tramadol was less likely to be identified as an opioid by participants and generally produced more substantial negative effects. nih.gov For example, intramuscular tramadol produced no significant morphine-like subjective effects, whereas morphine produced typical effects. nih.gov

Animal Studies: Self-administration studies in both rats and monkeys show that tramadol has a weaker reinforcing effect than morphine, supporting a lower abuse liability. researchgate.netnih.gov

Post-Marketing Surveillance: Epidemiological data from the U.S. indicate that tramadol has lower rates of abuse and diversion compared to other widely prescribed opioid analgesics such as hydrocodone and oxycodone. researchgate.net

While its potential is lower, it is not absent. In a direct comparison with buprenorphine, tramadol was found to have an abuse potential greater than placebo but less than or comparable to buprenorphine. wmpllc.org

Comparison DrugStudy TypeRelative Abuse Potential Finding for TramadolCitation
MorphineHuman Lab Study (IM)Lower. Tramadol did not produce morphine-like subjective effects. nih.gov
Oxycodone, CodeineHuman Lab Study (Oral)Lower. Produced lower ratings on "Drug Effects" and "Drug Liking" scales. nih.gov
HydromorphoneHuman Lab StudyLower. Less likely to be identified as an opioid compared to hydromorphone. nih.gov
MorphineAnimal Self-AdministrationLower. Tramadol acts as a weaker reinforcer in animal models. researchgate.netnih.gov
Hydrocodone, OxycodonePost-Marketing SurveillanceLower. Reported rates of abuse and diversion are lower for tramadol. researchgate.net
BuprenorphineHuman Lab StudyLess than or comparable to buprenorphine; greater than placebo. wmpllc.org

Physical Dependence and Tolerance Development

Like other opioids, continuous or prolonged use of this compound can lead to the development of physical dependence and tolerance. usdoj.govdrugbank.com The FDA-approved labeling for tramadol explicitly states that it may induce psychic and physical dependence of the morphine-type (µ-opioid) and is associated with craving and tolerance development. usdoj.gov

Physical Dependence: Physical dependence is a state of neuroadaptation where the body becomes accustomed to the presence of the drug. drugbank.comalinalodge.org Its development is an expected physiological consequence of repeated opioid administration and is not, by itself, evidence of addiction. drugbank.com For tramadol, chronic administration has been shown to produce dose-related opioid physical dependence. nih.gov The manifestation of this dependence becomes clear upon abrupt cessation of the drug, which can precipitate a withdrawal syndrome. usdoj.govdrugbank.com Case reports and clinical studies have documented patients experiencing withdrawal upon discontinuing tramadol use. nih.gov

Tolerance: Tolerance is characterized by a diminished response to the drug after repeated administration, requiring higher doses to achieve the same effect. diamondrehabthailand.comaddictioncenter.com Individuals who abuse tramadol or even those who use it for extended periods can develop tolerance, which may contribute to dose escalation. diamondrehabthailand.comaddictioncenter.com However, some clinical trial data have suggested that the development of tolerance may be less of an issue with tramadol compared to other opioids. drugbank.commedsafe.govt.nz Despite this, the risk is significant enough that tolerance development is included as a warning on the drug's label. usdoj.gov

It is noted that tramadol displays minimal cross-tolerance with other opioids, meaning that it may not effectively suppress withdrawal or block the effects of other opioids in individuals maintained on drugs like methadone. frontiersin.orgnih.gov

Mechanisms of Dependence

The dependence potential of this compound stems from its dual mechanism of action. americanaddictioncenters.orgpatsnap.com It functions as a weak agonist at the mu-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine. patsnap.comdrugbank.com The interaction with the mu-opioid receptors, similar to other opioids, can lead to physical dependence, where the body adapts to the presence of the drug and requires it to function normally. drugbank.comdiamondrehabthailand.com This opioid activity is primarily attributed to its main metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the mu-opioid receptor than the parent compound. patsnap.comdrugbank.comresearchgate.net

Neural Adaptations with Chronic Use

Chronic administration of this compound can lead to significant neural adaptations. researchgate.net These long-term changes in the central nervous system are the basis for tolerance and physical dependence. drugbank.commdpi.com The brain's neurochemistry adapts to the constant presence of the drug, particularly affecting the opioid, dopaminergic, and serotonergic systems. addictioncenter.commdpi.com

Studies have indicated that long-term use can result in maladaptation and dysregulated neuronal responses. nih.gov Chronic exposure to opioids, including tramadol, can induce cellular neuroadaptations. kmu.ac.ir Research suggests that neuroinflammation may also play a role in the neural adaptations following chronic exposure to drugs of abuse. mdpi.com These adaptations mean that the central nervous system requires the continued presence of the drug to maintain equilibrium, and its abrupt absence triggers the onset of withdrawal symptoms. nih.gov

Risk of Prolonged Opioid Use

Contrary to the historical perception of tramadol as a "safer" opioid alternative, research indicates a significant risk for prolonged use. mayoclinic.org A large-scale study conducted by Mayo Clinic researchers found that surgical patients who received tramadol had a somewhat higher risk of prolonged use compared to those who received other common short-acting opioids like oxycodone or hydrocodone. mayoclinic.orgnih.gov

The study, which analyzed the records of over 444,000 patients, revealed that individuals prescribed tramadol were as likely as those prescribed hydrocodone or oxycodone to continue using opioids beyond the expected period of post-surgical pain. mayoclinic.org Specifically, receiving tramadol alone was associated with a 6% increased risk of additional opioid use, a 47% increased risk of persistent opioid use, and a 41% increased risk of meeting the criteria for a chronic opioid use episode compared to other short-acting opioids. nih.govresearchgate.net These findings challenge the notion that tramadol is less habit-forming and suggest that it should be prescribed with the same caution as other opioids for acute pain. mayoclinic.orgnih.govjwatch.org

Withdrawal Syndrome

Abrupt discontinuation or significant dose reduction of this compound in a dependent individual leads to a withdrawal syndrome. This syndrome has both typical opioid withdrawal features and atypical symptoms due to its effect on monoamine systems. americanaddictioncenters.org

Symptomatology of Tramadol Withdrawal

The withdrawal symptoms from tramadol can vary among individuals and typically last for 5 to 7 days. addictioncenter.com The majority of individuals, estimated at 90%, experience symptoms characteristic of traditional opioid withdrawal. americanaddictioncenters.org However, a smaller percentage may also suffer from atypical symptoms. americanaddictioncenters.orgresearchgate.net

Typical Opioid Withdrawal Symptoms:

Agitation and Anxiety addictioncenter.comresearchgate.net

Nausea and vomiting addictioncenter.comlagunatreatment.com

Diarrhea researchgate.netlagunatreatment.com

Body aches and pains lagunatreatment.com

Sweating researchgate.netlagunatreatment.com

Insomnia researchgate.netlagunatreatment.com

Tremors researchgate.netlagunatreatment.com

Restless legs syndrome researchgate.net

Drug cravings addictioncenter.com

Atypical Withdrawal Symptoms: These symptoms are less common and are thought to be related to the discontinuation of the drug's serotonergic and noradrenergic effects. researchgate.net

Hallucinations addictioncenter.comlagunatreatment.com

Intense paranoia americanaddictioncenters.orgaddictioncenter.com

Severe anxiety and panic attacks addictioncenter.comlagunatreatment.com

Confusion and disorientation addictioncenter.com

Unusual sensory experiences like numbness and tingling in the extremities americanaddictioncenters.orgaddictioncenter.com

Table 1: Common and Atypical Symptoms of this compound Withdrawal

Symptom Category Symptoms
Typical (Opioid-like) Agitation, Anxiety, Nausea, Vomiting, Diarrhea, Body Aches, Sweating, Insomnia, Tremors, Restless Legs Syndrome, Cravings
Atypical (Serotonergic/Noradrenergic) Hallucinations, Paranoia, Severe Anxiety, Panic Attacks, Confusion, Numbness/Tingling in Extremities

Management of Opioid Withdrawal Symptoms with this compound in Clinical Trials

This compound has been investigated in clinical trials as a potential medication for managing opioid withdrawal symptoms. johnshopkins.educlinicaltrials.gov Its dual mechanism of action makes it a candidate for alleviating the broad spectrum of withdrawal signs. nih.gov Studies have been designed to evaluate its effectiveness in suppressing withdrawal in opioid-dependent individuals, often in controlled residential research settings. johnshopkins.educlinicaltrials.gov

In one significant randomized clinical trial, participants with opioid use disorder were stabilized on morphine and then tapered using either tramadol extended-release (ER), clonidine (B47849), or buprenorphine. johnshopkins.edunih.gov The primary goals were to assess retention in treatment, management of withdrawal symptoms, and the need for concomitant medications. johnshopkins.edu The findings from such trials suggest that tramadol can be a viable option for medically supervised withdrawal, or detoxification. respiratory-therapy.comruralneuropractice.com

Comparative Efficacy with Other Medications for Opioid Withdrawal Management

Clinical studies have compared the efficacy of this compound with other standard medications used for opioid withdrawal management, such as buprenorphine and clonidine. respiratory-therapy.comnih.gov

In a randomized clinical trial published in JAMA Psychiatry, tramadol ER was found to be more effective than clonidine in reducing opioid withdrawal symptoms. johnshopkins.edunih.gov The same study showed that tramadol's efficacy was comparable to that of buprenorphine during a residential tapering program. johnshopkins.eduhopkinsmedicine.org

With respect to patient retention during the taper period, buprenorphine showed the highest rate (90.3%), followed by tramadol ER (72.2%), and then clonidine (61.1%). johnshopkins.edunih.gov While buprenorphine retention was significantly higher than clonidine, tramadol's retention rate was intermediate and did not differ significantly from the other two groups. johnshopkins.edunih.gov Analysis of withdrawal severity, using the Subjective Opiate Withdrawal Scale (SOWS), showed significant reductions for both the clonidine and tramadol ER groups between the taper and post-taper periods. johnshopkins.edunih.gov

Table 2: Comparative Efficacy in a Randomized Clinical Trial for Opioid Withdrawal

Medication Group Number of Participants (n) Retention Rate at End of 7-Day Taper Key Finding on Withdrawal Symptom Reduction
Tramadol ER 36 72.2% More effective than clonidine, comparable to buprenorphine. johnshopkins.edunih.gov
Buprenorphine 31 90.3% Significantly higher retention than clonidine. johnshopkins.edunih.gov
Clonidine 36 61.1% Less effective in retaining participants and managing symptoms compared to tramadol and buprenorphine. johnshopkins.eduhopkinsmedicine.org

Compound Names Mentioned

Buprenorphine

Buprenorphine hydrochloride

Celecoxib (B62257)

Clonidine

Dextropropoxyphene

Heroin

Hydrocodone

Methadone

Morphine

Naloxone

Naltrexone

Norepinephrine

O-desmethyltramadol

Oxycodone

Paracetamol

Pentazocine

Propoxyphene napsylate

Serotonin

Tramadol

this compound

Special Populations and Considerations in Tramadol Hydrochloride Research

Pharmacokinetic and Pharmacodynamic Considerations in Specific Phenotypes

The metabolism of tramadol (B15222) hydrochloride is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov This enzyme is responsible for the O-demethylation of tramadol to its primary active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for μ-opioid receptors than the parent compound. frontiersin.org Variations in the CYP2D6 gene lead to different enzyme activity levels, resulting in distinct metabolic phenotypes: ultra-rapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). nih.gov These phenotypic differences give rise to considerable interindividual variability in the pharmacokinetic and pharmacodynamic responses to tramadol. nih.gov

Research has consistently shown that CYP2D6 poor metabolizers exhibit higher plasma concentrations of tramadol and significantly lower concentrations of the M1 metabolite compared to extensive metabolizers. drugbank.comfda.gov For instance, one population pharmacokinetic analysis indicated that tramadol concentrations were approximately 20% higher in PMs, while M1 concentrations were 40% lower. fda.govfda.gov This altered metabolic ratio has direct pharmacodynamic consequences. PMs may experience reduced analgesic effects due to the decreased formation of the more potent M1 metabolite. nih.gov Conversely, UMs convert tramadol to M1 more rapidly and completely, leading to higher than anticipated M1 levels, which may increase the risk of adverse effects. nih.gov

Studies have demonstrated a clear correlation between CYP2D6 genotype and the clinical effects of tramadol. For example, a study on the miotic (pupil-constricting) effects of tramadol, an opioid-related response, found that homozygous extensive metabolizers had an almost threefold greater maximal pupillary constriction compared to poor metabolizers. cas.cz The study also found strong correlations between the plasma concentrations of M1 and the miotic effect. cas.cz

CYP2D6 PhenotypeMetabolic ActivityTramadol Plasma ConcentrationO-desmethyltramadol (M1) Plasma ConcentrationPotential Pharmacodynamic Outcome
Ultra-rapid Metabolizer (UM)IncreasedLowerHigherIncreased risk of adverse effects
Extensive Metabolizer (EM)NormalNormalNormalExpected analgesic effect
Intermediate Metabolizer (IM)DecreasedHigherLowerPotentially reduced analgesic effect
Poor Metabolizer (PM)Severely Reduced/AbsentSignificantly HigherSignificantly Lower/AbsentReduced analgesic efficacy

Gender-Related Differences in Pharmacokinetics and Metabolism

The influence of gender on the pharmacokinetics and metabolism of tramadol hydrochloride has been a subject of investigation, with some studies indicating potential differences. dovepress.com Following a single oral dose and after adjusting for body weight, one study found that females had a 12% higher peak tramadol concentration and a 35% higher area under the concentration-time curve (AUC) compared to males. fda.gov The absolute bioavailability of tramadol was also noted to be slightly higher in females (79%) than in males (73%). fda.gov Additionally, plasma clearance was observed to be lower in females (5.7 mL/min/kg) compared to males (6.4 mL/min/kg) following an intravenous dose. fda.gov However, the clinical significance of these observed differences remains unknown. fda.gov

In contrast, other research, such as a study conducted in an Iranian population, found no significant gender-related differences in the pharmacokinetics of tramadol and its metabolites when considering CYP2D6 phenotype. nih.govconsensus.app

Animal studies have provided further insights into potential gender-specific variations. A study in rats demonstrated that female rats exhibited higher plasma concentrations of both (+)-trans-T and (-)-trans-T, as well as the active metabolite (+)-M1, compared to male rats. nih.govamegroups.cn The absorption and elimination of tramadol enantiomers were also slower in female rats. nih.govamegroups.cn

Pharmacokinetic Parameters of Tramadol Enantiomers in Male and Female Rats Following a Single Oral Dose (10 mg/kg)
ParameterEnantiomerMale RatsFemale Rats
Cmax (ng/mL)(+)-trans-TSignificantly lower than femalesSignificantly higher than males
(-)-trans-TLower than femalesHigher than males
AUC(0-∞) (ng·h/mL)(+)-trans-TSignificantly lower than femalesSignificantly higher than males
(-)-trans-TSignificantly lower than femalesSignificantly higher than males
T1/2 (h)(+)-trans-TSignificantly shorter than femalesSignificantly longer than males
(-)-trans-TSignificantly shorter than femalesSignificantly longer than males

Research on this compound in Pediatric Populations

The use of this compound in children requires careful consideration due to developmental changes in pharmacokinetics. nih.gov Research has shown that the pharmacokinetic profile of tramadol in pediatric populations can differ from that in adults. virginia.edu

A study in children aged 4 to 7 years who received oral tramadol drops found rapid absorption, with peak serum concentrations occurring before the first sample at 30 minutes. researchgate.net The elimination half-life of tramadol in this group was 3.6 ± 1.1 hours, and the elimination half-life of the M1 metabolite was 5.8 ± 1.7 hours. researchgate.net These kinetic parameters are generally similar to those observed in young adults. researchgate.net Another study investigating rectal administration in children aged 1 to 6 years reported an elimination half-life of 4.3 hours. oup.com

It has been noted that renal elimination of both tramadol and M1 is slower in infants up to about one year of age, which is consistent with kidney maturation. frontiersin.org From the age of one, total tramadol clearance and elimination half-life appear to be similar between children and adults. frontiersin.org

Pharmacokinetic Parameters of Tramadol in Pediatric Populations from Selected Studies
Study Population (Age)Route of AdministrationTramadol Elimination Half-Life (hours)M1 Metabolite Elimination Half-Life (hours)Volume of Distribution (L/kg)Clearance (mL/kg/min)
4-7 yearsOral drops3.6 ± 1.15.8 ± 1.74.1 ± 1.25.6 ± 2.7
1-6 yearsRectal4.3 (0.2 SEM)Not Reported6.1Not Reported (Apparent Clearance: 16.4 L/h)

Research on this compound in Geriatric Populations

Advancing age can lead to physiological changes that affect drug pharmacokinetics, and this compound is no exception. Studies in geriatric populations have aimed to characterize these age-related differences to inform appropriate use.

In healthy elderly subjects aged 65 to 75 years, plasma tramadol concentrations and elimination half-lives have been found to be comparable to those in healthy subjects under 65 years of age. fda.govfda.govhres.ca However, in individuals over 75 years of age, the volume of distribution of tramadol is decreased by 25% and clearance is decreased by 40%. medsafe.govt.nz

A population pharmacokinetic analysis identified age as a covariate for the apparent volume of distribution, which was larger in the elderly (426 L) compared to younger individuals (305 L), resulting in a 50% longer mean elimination half-life in the elderly. researchgate.net The pharmacokinetics of the O-desmethyltramadol (ODT) metabolite were also significantly different in the elderly, with a higher AUC and lower clearance. researchgate.net Despite these pharmacokinetic changes, one prospective study concluded that tramadol was generally well-tolerated and effective in different elderly age groups. researchgate.net

Age-Related Changes in Tramadol Pharmacokinetics
ParameterElderly vs. Younger AdultsNote
Elimination Half-LifeLonger in the elderlyA population analysis showed a 50% longer mean elimination half-life. researchgate.net
Apparent Volume of Distribution (V/F)Higher in the elderlyA population analysis identified age as a significant covariate. researchgate.net
Clearance (CL/F)Lower in the elderlyA population analysis showed a higher creatinine (B1669602) clearance increased apparent clearance. nih.gov
O-desmethyltramadol (ODT) AUCHigher in the elderlySignificantly different in the elderly population. researchgate.net

Studies in Patients with Organ Impairment (e.g., Hepatic, Renal)

Hepatic Impairment

The liver is the primary site of tramadol metabolism. nih.gov Consequently, hepatic impairment can significantly alter the pharmacokinetics of this compound. In patients with advanced liver cirrhosis, the metabolism of tramadol and its active metabolite M1 is reduced. fda.govfda.gov This leads to a longer elimination half-life for both tramadol (approximately 13 hours) and M1 (approximately 19 hours). fda.govfda.gov

A study in patients with liver cancer found a substantial increase in tramadol bioavailability compared to healthy controls. wmpllc.org The area under the serum concentration-time curve was significantly increased, while clearance was reduced to about 50% of the control value, and the elimination half-life increased up to threefold in patients with primary liver carcinoma. wmpllc.org

Pharmacokinetic Changes in Patients with Hepatic Impairment
Pharmacokinetic ParameterChange in Hepatic ImpairmentSpecific Finding
Elimination Half-Life (Tramadol)Increased~13 hours in advanced cirrhosis fda.govfda.gov
Elimination Half-Life (M1)Increased~19 hours in advanced cirrhosis fda.govfda.gov
Area Under the Curve (AUC)IncreasedSignificantly increased in patients with liver cancer wmpllc.org
ClearanceReducedReduced to ~50% of control in primary liver carcinoma wmpllc.org
BioavailabilityIncreasedSubstantially increased in patients with liver cancer wmpllc.org

Renal Impairment

Impaired renal function affects the elimination of tramadol and its metabolites, which are primarily excreted by the kidneys. nih.govfda.gov This results in a decreased rate and extent of excretion. droracle.ai In patients with renal impairment, the elimination of tramadol is delayed. medsafe.govt.nz For instance, in patients with a creatinine clearance of less than 5 mL/min, the mean half-life of tramadol was 11 hours and for M1 was 17 hours. medsafe.govt.nz

While there may not be a consistent trend in tramadol exposure in mild to moderate renal impairment, exposure to the M1 metabolite has been shown to increase by 20% to 40% as the severity of renal impairment progresses from normal to mild and moderate. nih.gov It's important to note that only a small amount of tramadol and M1 (less than 7%) is removed during a 4-hour hemodialysis session. droracle.ai

Pharmacokinetic Changes in Patients with Renal Impairment
Pharmacokinetic ParameterChange in Renal ImpairmentSpecific Finding
Elimination Half-Life (Tramadol)IncreasedMean of 11 hours in patients with CLcr < 5mL/min medsafe.govt.nz
Elimination Half-Life (M1)IncreasedMean of 17 hours in patients with CLcr < 5mL/min medsafe.govt.nz
ExcretionDecreased rate and extentFor both tramadol and its active metabolite, M1 droracle.ai
M1 Exposure (AUC)IncreasedIncreased by 20-40% with increased severity of impairment nih.gov

Methodological Approaches and Future Directions in Tramadol Hydrochloride Research

Advanced Analytical Techniques for Tramadol (B15222) and Metabolite Quantification

The accurate quantification of tramadol and its metabolites is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone analytical techniques in this field.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with ultraviolet (UV) or fluorescence detectors, have been developed for the analysis of tramadol and its metabolites. mdpi.comnih.gov Chiral HPLC methods are particularly important for separating and quantifying the enantiomers of tramadol and its primary active metabolite, O-desmethyltramadol (M1), as they exhibit different pharmacological activities. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the gold standard for the sensitive and specific quantification of tramadol and its phase I and II metabolites in various biological matrices, including plasma, urine, blood, and saliva. mdpi.comnih.govresearchgate.net These methods offer high precision and accuracy, with low limits of quantification, making them suitable for clinical and forensic toxicology. researchgate.netsigmaaldrich.cn The development of fully automated dried spot analysis systems using LC-MS/MS further enhances throughput and reduces manual error. thermofisher.com

A typical LC-MS/MS method involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and mass spectrometric detection. nih.gov Multiple reaction monitoring (MRM) is commonly used for its high selectivity and sensitivity. nih.gov

Table 1: Examples of LC-MS/MS Methodological Parameters for Tramadol Quantification

Parameter Example 1: Human Plasma nih.gov Example 2: Human Urine mdpi.com Example 3: Dried Blood/Urine Spots thermofisher.com
Chromatography Column Phenomenex Kinetex PFP (50x4.6 mm, 5 µm) HyPRITY C18 TurboFlow UHPLC column
Mobile Phase 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0), acetonitrile, and methanol (B129727) (25:50:25 v/v/v) Methanol:water (35:65) with 0.2% formic acid 0.1% formic acid in water (desorption), acetonitrile/isopropanol/acetone (wash)
Flow Rate 0.8 mL/min Not specified 1.0 mL/min (desorption)
Detection Mode Positive ion electrospray ionization (ESI) Positive ion electrospray ionization (ESI) Positive ion heated electrospray ionization (HESI)
Linear Range (Tramadol) 1-500 ng/mL 0.1-160 ng/mL 5-400 ng/mL

In Vitro and In Vivo Models in Pharmacology and Toxicology Research

In vitro and in vivo models are indispensable for elucidating the mechanisms of action, pharmacological properties, and toxicological profile of tramadol hydrochloride.

In Vivo Models: Animal models, particularly rodents, are extensively used to assess the analgesic efficacy and potential adverse effects of tramadol. nih.gov The tail-withdrawal test in mice, for example, is a common method to measure the antinociceptive effects of tramadol. nih.gov In vivo studies also allow for the investigation of the complex interplay between the parent drug and its metabolites in a physiological system. researchgate.net These models are also critical for toxicological assessments, helping to identify potential organ damage and understand the mechanisms of toxicity. nih.govnih.gov For instance, studies in rats have been conducted to evaluate the effects of tramadol on the hippocampus and other brain regions. nih.gov

Clinical Trial Designs and Methodologies in Efficacy and Safety Assessment

The evaluation of the efficacy and safety of this compound in humans relies on well-designed clinical trials. A variety of study designs have been employed to assess tramadol in different pain conditions.

Randomized Controlled Trials (RCTs): RCTs are the gold standard for establishing the efficacy of tramadol. biomedpharmajournal.org These trials often compare tramadol to a placebo or an active comparator. nih.govmdpi.com

Double-Blind, Crossover Design: This design is particularly useful for reducing variability and increasing statistical power. In such a study, each participant receives both tramadol and the comparator (e.g., placebo) in a random order, separated by a washout period. nih.gov This allows for a within-patient comparison of treatment effects.

Open-Label Studies: Open-label studies, where both the researcher and participant know the treatment being administered, are often used for long-term safety and effectiveness assessments. nih.govclinicaltrials.gov

Methodological Considerations: Key aspects of clinical trial methodology for tramadol include:

Patient Population: Trials are conducted in specific patient populations, such as those with osteoarthritis, diabetic neuropathy, or postoperative pain. nih.govmdpi.comclinicaltrials.gov

Outcome Measures: Efficacy is typically assessed using validated pain scales like the Visual Analogue Scale (VAS) and questionnaires such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC). nih.gov Safety is evaluated by monitoring adverse events, laboratory parameters, and vital signs. mdpi.com

Systematic Reviews and Meta-Analyses: These studies synthesize the results of multiple clinical trials to provide a more comprehensive assessment of tramadol's benefits and harms. biomedpharmajournal.orgnih.gov

Neuroimaging Techniques in Understanding Brain Effects

Neuroimaging techniques provide a non-invasive window into the central nervous system, allowing researchers to investigate how tramadol affects brain structure and function.

Functional Magnetic Resonance Imaging (fMRI): fMRI studies have been used to explore the impact of tramadol on brain activity related to pain processing and empathy. For example, research has shown that tramadol can decrease activation in brain regions like the supramarginal gyrus and angular gyrus during the observation of others in pain, suggesting an effect on the neural processing of pain empathy. nih.gov fMRI can also be used to assess changes in functional connectivity between brain regions in individuals with prescription opioid dependence. oup.com

Positron Emission Tomography (PET): PET imaging allows for the quantification of molecular targets in the brain. Studies using PET with specific radioligands have demonstrated that clinical doses of tramadol can occupy and inhibit the serotonin (B10506) transporter (5-HTT) in the human brain. researchgate.net This provides direct evidence for one of the key mechanisms of action of tramadol.

Pharmacogenomic Studies and Personalized Medicine Approaches

Pharmacogenomics is a rapidly advancing field that studies how an individual's genetic makeup influences their response to drugs. For tramadol, pharmacogenomic research is crucial for moving towards a personalized medicine approach to pain management.

The Role of CYP2D6: The most significant genetic factor affecting tramadol's efficacy and safety is polymorphism in the CYP2D6 gene. nih.govmdpi.comdovepress.com This gene encodes the CYP2D6 enzyme, which is responsible for the metabolic conversion of tramadol to its more potent active metabolite, O-desmethyltramadol (M1). d-nb.info Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Have little to no CYP2D6 function, leading to lower M1 concentrations and potentially reduced analgesic effect. nih.gov

Intermediate Metabolizers (IMs): Have decreased CYP2D6 function. mdpi.com

Normal Metabolizers (NMs): Have normal CYP2D6 function. mdpi.com

Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function, leading to higher M1 concentrations. nih.gov

Other Genes of Interest: Besides CYP2D6, research is also exploring the role of other genes in tramadol response, including those encoding other metabolizing enzymes (e.g., CYP2B6, CYP3A4), drug transporters (e.g., ABCB1), and the µ-opioid receptor (OPRM1). nih.govmdpi.comnih.gov

Personalized Medicine: The goal of these pharmacogenomic studies is to develop genetic tests that can predict an individual's response to tramadol, allowing for dose adjustments or the selection of alternative analgesics to maximize efficacy and minimize adverse effects. mdpi.commdpi.com

Development of Novel Formulations and Delivery Systems

Research into novel formulations and delivery systems for this compound aims to improve its therapeutic profile by modifying its release characteristics and route of administration.

Sustained-Release and Controlled-Release Formulations: To overcome the relatively short half-life of immediate-release tramadol, various sustained-release (SR) and controlled-release (CR) formulations have been developed. researchgate.netnih.govucp.ptwisdomlib.org These formulations are designed to provide prolonged pain relief with less frequent dosing, which can improve patient compliance.

Transdermal Patches: Transdermal drug delivery systems, such as patches, offer a non-invasive route of administration that bypasses first-pass metabolism, potentially increasing bioavailability. rjptonline.orgturkjps.org Research has focused on developing matrix-type transdermal patches using various polymers to achieve controlled release of this compound through the skin. rjptonline.orgturkjps.org

Other Novel Systems: Other innovative delivery systems that have been explored for this compound include solid lipid nanoparticles and other nanocarriers. nih.govucp.pt These systems aim to protect the drug, target its delivery, and provide sustained release. nih.govucp.pt

Q & A

How to design pharmacokinetic studies for tramadol hydrochloride to evaluate bioavailability in controlled-release formulations?

Answer:
Pharmacokinetic (PK) studies for controlled-release formulations should utilize non-compartmental analysis (NCA) via software like WinNonlin® to calculate parameters such as:

  • Cmax (peak plasma concentration)
  • Tmax (time to reach Cmax)
  • AUC0–t (area under the curve up to the last measurable time)
  • AUC0–∞ (extrapolated to infinity)

Statistical comparisons between formulations require ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05). Ensure standardized sampling intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) and account for inter-subject variability through crossover designs .

What methodologies are recommended for validating LC-MS/MS assays to quantify this compound and its metabolites in biological matrices?

Answer:
Key validation parameters per ICH guidelines include:

  • Precision : Intra-day and inter-day RSD ≤ 15% using quality control (QC) samples (e.g., 0.25–0.75 mg/mL).
  • Accuracy : Recovery rates within 85–115% via spiked biological samples.
  • Linearity : Calibration curves (0.05–1.0 mg/mL) with R<sup>2</sup> ≥ 0.99.
  • Stability : Evaluate freeze-thaw cycles and short-term storage (e.g., 30-minute bench stability).

Use deuterated internal standards (e.g., tramadol-d6) to correct matrix effects. Reference Table VII in for precision data .

What experimental approaches resolve discrepancies in this compound’s solubility data across physicochemical studies?

Answer:
Standardize solubility testing using:

  • Shake-flask method : Measure equilibrium solubility in water, methanol, and acetone at 25°C.
  • logP determination : Use octanol/water partitioning at pH 7 (logP = 1.35) to assess lipophilicity .
  • pH-solubility profile : Adjust pH with 0.1N KOH or HCl to identify ionization effects.

Compare results with USP monographs to identify methodological inconsistencies (e.g., solvent purity, temperature control) .

How to optimize sustained-release tablet formulations using polymer blends, and what statistical designs are appropriate?

Answer:
Employ a central composite design (CCD) with factors like:

  • Hydrophilic polymer concentration (e.g., HPMC K100M: 10–30%).
  • Hydrophobic polymer concentration (e.g., glyceryl behenate: 5–15%).

Responses include:

  • T12 (release at 12 hours).
  • T100 (time for 100% release).
  • R<sup>2</sup> of Higuchi model fit.

Refer to Table 1 ( ) for formulation variables and optimize using response surface methodology (RSM) .

What in-vitro release models best characterize this compound’s release kinetics from transethosomal gels?

Answer:
Fit release data to:

  • Zero-order : For constant release (e.g., matrix systems).
  • Higuchi model : Diffusion-controlled release (R<sup>2</sup> > 0.95 indicates fit).
  • Korsmeyer-Peppas : Determine mechanism (n > 0.45 = non-Fickian diffusion).

Use USP Apparatus II (paddle) at 50 rpm in 900 mL 0.1N HCl. Validate with ANOVA for model superiority .

How to identify and quantify this compound’s Phase I and II metabolites using advanced chromatographic techniques?

Answer:

  • Phase I metabolites : O-demethylation (M1), N-demethylation (M2) via rat hepatic S9 fractions and NADPH cofactors.
  • Phase II metabolites : Glucuronide/sulfate conjugates isolated using β-glucuronidase hydrolysis.

Quantify via LC-MS/MS with MS/MS fragmentation (e.g., m/z 264 → 58 for M1). Reference for metabolic pathways .

What strategies ensure compliance with updated USP monographs for this compound impurity profiling?

Answer:

  • Adjust HPLC parameters per USP revisions (e.g., column length: 5 cm → 5 mm).
  • Validate system suitability: Resolution ≥ 5.0 between tramadol and acetaminophen peaks.
  • Update calculation formulas for impurities (e.g., Result = (rU/rS) × (CS/CU) × 100) .

How do DFT studies contribute to understanding this compound’s molecular stability and reactivity in different solvents?

Answer:

  • B3LYP/6-31G * calculations predict solvation energy (ΔGsolv) and charge distribution.
  • Compare harmonic vibrational modes (IR/Raman) with experimental spectra to confirm cationic species dominance in solid phases.
  • Use IEFPCM/SMD models to simulate aqueous environments .

What are the implications of prolonged this compound/paracetamol co-administration on hematological parameters in preclinical models?

Answer:
In Wistar rats, 20-day oral administration (1.12–1.68 g/300 mL) induces:

  • Thrombocytopenia (↓ platelets).
  • Anemia (↓ erythrocytes).
  • Leukopenia (↓ leukocytes).

Monitor glucose levels (↑ due to stress response) and use paired t-tests for significance (p < 0.05) .

How to evaluate the impact of direct compression excipients on orally disintegrating tablets’ physicochemical properties?

Answer:
Test formulations with:

  • Crospovidone (disintegrant): Reduces disintegration time (<30 seconds).
  • Sorbitol (filler): Enhances flowability (Carr’s index < 15%).

Assess via USP disintegration apparatus and dissolution testing (100% release at 30 minutes). Optimize using factorial designs (e.g., 3<sup>2</sup> design) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.